molecular formula C19H30O2 B1329838 4-(Dodecyloxy)benzaldehyde CAS No. 24083-19-0

4-(Dodecyloxy)benzaldehyde

Cat. No.: B1329838
CAS No.: 24083-19-0
M. Wt: 290.4 g/mol
InChI Key: ZBEGLEYBWGNZJA-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)benzaldehyde is a useful research compound. Its molecular formula is C19H30O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-dodecoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15,17H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEGLEYBWGNZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178813
Record name p-Dodecyloxybenzaldehyde
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Molecular Weight

290.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light beige to beige powder; mp = 26-28 deg C; [Acros Organics MSDS]
Record name p-Dodecyloxybenzaldehyde
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CAS No.

24083-19-0
Record name p-Dodecyloxybenzaldehyde
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Record name p-Dodecyloxybenzaldehyde
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Foundational & Exploratory

4-(Dodecyloxy)benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24083-19-0

This technical guide provides an in-depth overview of 4-(Dodecyloxy)benzaldehyde, a valuable intermediate in organic synthesis with potential applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological activities.

Core Properties of this compound

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a dodecyloxy group at the para position.[1] This long alkyl chain imparts significant lipophilicity to the molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for related compounds are available, specific experimentally determined values for the melting and boiling points of this compound are not widely reported.

PropertyValueSource
CAS Number 24083-19-0[1][2]
Molecular Formula C₁₉H₃₀O₂[1][2]
Molecular Weight 290.44 g/mol [1]
IUPAC Name This compound[2]
Appearance Yellow liquidInferred from synthesis descriptions
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). Insoluble in water.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis: Williamson Ether Synthesis

The most common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Reaction Scheme:

4-hydroxybenzaldehyde + 1-bromododecane → this compound + KBr + H₂O

Materials:

  • 4-hydroxybenzaldehyde (5.0 g, 40.93 mmol)

  • 1-bromododecane (10.20 g, 40.93 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (8.48 g, 61.40 mmol)

  • Dimethylformamide (DMF) (15.0 mL)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of 4-hydroxybenzaldehyde and potassium carbonate in dimethylformamide, add 1-bromododecane.

  • Reflux the reaction mixture at 70°C for approximately 21.5 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) on silica gel.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Perform an extraction with ethyl acetate and water.

  • Collect the ethyl acetate layer and remove any residual water with anhydrous sodium sulfate.

  • Remove the volatiles under reduced pressure to obtain the desired product.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (300 MHz, Methanol-d4): δ 9.82 (s, 1H), 7.87 – 7.82 (m, 2H), 7.09 – 7.02 (m, 2H), 4.07 (t, J = 6.4 Hz, 2H), 1.79 (m, 2H), 1.55 – 1.20 (m, 18H), 0.90 (t, J = 6.8 Hz, 3H).

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹) and C-O stretches for the ether linkage.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (290.44 g/mol ) should be observed.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow and a potential signaling pathway influenced by the parent compound, benzaldehyde.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Reactants 4-hydroxybenzaldehyde 1-bromododecane K₂CO₃ DMF reaction Reaction Reflux at 70°C, 21.5h reactants->reaction 1. monitoring Monitoring Thin-Layer Chromatography reaction->monitoring 2. extraction Extraction Ethyl Acetate & Water monitoring->extraction 3. drying Drying Anhydrous Na₂SO₄ extraction->drying 4. evaporation Evaporation Reduced Pressure drying->evaporation 5. chromatography Column Chromatography Dichloromethane/Hexane evaporation->chromatography 6. product Pure this compound chromatography->product 7. analysis Spectroscopic Analysis ¹H NMR IR Spectroscopy Mass Spectrometry product->analysis 8.

Caption: A flowchart illustrating the synthesis, purification, and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, research on its parent compound, benzaldehyde, provides valuable insights into its potential biological effects. Benzaldehyde has been shown to modulate several key signaling pathways implicated in cancer and other diseases.

It is hypothesized that the long dodecyloxy chain of this compound could enhance its interaction with cellular membranes, potentially leading to a more pronounced or specific effect on membrane-associated signaling proteins compared to benzaldehyde. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, which could alter their activity and impact various biological pathways.[1]

The following diagram illustrates the inhibitory effect of benzaldehyde on the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. This is presented as a plausible, yet unconfirmed, mechanism for this compound.

G Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway by Benzaldehyde cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Inhibitory Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzaldehyde Benzaldehyde Benzaldehyde->PI3K Inhibits Benzaldehyde->AKT Inhibits Benzaldehyde->mTORC1 Inhibits

Caption: A diagram showing the potential inhibitory points of benzaldehyde on the PI3K/AKT/mTOR signaling pathway.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its long alkyl chain can be exploited to enhance the lipophilicity of drug candidates, potentially improving their membrane permeability and bioavailability. The aldehyde functional group is reactive and can be readily converted into other functional groups, allowing for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.

The potential antimicrobial properties of long-chain alkoxy benzaldehydes also warrant further investigation for the development of new anti-infective agents.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

References

An In-depth Technical Guide to 4-(Dodecyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Dodecyloxy)benzaldehyde, a versatile organic compound with significant potential in materials science and pharmacology. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel liquid crystal displays and as a potential antimicrobial agent.

Core Molecular Data

This compound is an aromatic aldehyde characterized by a dodecyloxy substituent. This long alkyl chain imparts unique physicochemical properties that are central to its applications.

Identifier Value
Molecular Formula C₁₉H₃₀O₂
Molecular Weight 290.44 g/mol
CAS Number 24083-19-0
IUPAC Name This compound

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application in various scientific fields. A summary of its key properties is provided below.

Property Value Notes
Appearance Yellow liquid[1]At room temperature
Solubility Insoluble in water; soluble in organic solvents like DMF and CH₂Cl₂The long dodecyl chain confers hydrophobic properties.
Boiling Point Decomposes at approximately 300 °C
Molecular Structure A benzaldehyde molecule with a C₁₂H₂₅O- group at the para position.The ether linkage is a key functional group.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromododecane.[1]

Materials:

  • 4-hydroxybenzaldehyde (1.0 eq.)

  • 1-bromododecane (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)[1]

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (5.0 g, 40.93 mmol) and potassium carbonate (8.48 g, 61.40 mmol) in dimethylformamide (15.0 mL), 1-bromododecane (10.20 g, 40.93 mmol) was added.[1]

  • The reaction mixture was refluxed at 70°C for 21.5 hours.[1]

  • The progress of the reaction was monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was extracted with ethyl acetate and water.

  • The organic layer was collected, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield the final product.

Expected Yield: 94% (9.0 g)[1]

Product Characterization:

  • ¹H NMR (300 MHz, Methanol-d4) δ 9.82 (s, 1H), 7.87 – 7.82 (m, 2H), 7.09 – 7.02 (m, 2H), 4.07 (t, J = 6.4 Hz, 2H), 1.79 (m, 2H), 1.55 – 1.20 (m, 10H), 0.90 (t, J = 6.8 Hz, 3H).[1]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction 4-hydroxybenzaldehyde->Reaction 1-bromododecane 1-Bromododecane 1-bromododecane->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Reflux Reflux at 70°C Reflux->Reaction Product This compound Reaction->Product

A schematic overview of the Williamson ether synthesis for this compound.

Applications in Research and Drug Development

This compound and its derivatives are gaining attention in several areas of research and development, primarily in materials science and as potential therapeutic agents.

Liquid Crystal Displays

The long dodecyloxy chain of this compound makes it a valuable building block for liquid crystal (LC) materials.[2][3] The molecular shape and polarity are key to the formation of mesophases, which are essential for the functioning of liquid crystal displays (LCDs). The incorporation of such molecules into LC mixtures can influence properties like dielectric anisotropy, which is crucial for achieving fast switching speeds in high-definition displays.[4]

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of benzaldehyde derivatives.[5][6][7][8] While specific data for this compound is emerging, related compounds have shown activity against various bacterial strains. The lipophilic dodecyl chain may facilitate interaction with and disruption of bacterial cell membranes. Further research is needed to fully elucidate its mechanism of action and potential as a novel antimicrobial agent. The parent compound, benzaldehyde, has been shown to have antibacterial activity against several strains, though often at relatively high concentrations.[6]

Potential Signaling Pathway Interactions

While no specific signaling pathways have been definitively associated with this compound, research on related benzaldehyde compounds offers some insights. Benzaldehyde itself has been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.[9] Furthermore, hydroxybenzaldehydes have been shown to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes, suggesting a potential neuroprotective role.[10]

G cluster_benzaldehyde Benzaldehyde cluster_pathways Downstream Pathways 14-3-3z 14-3-3ζ PI3K_AKT_mTOR PI3K/AKT/mTOR 14-3-3z->PI3K_AKT_mTOR affects STAT3 STAT3 14-3-3z->STAT3 affects NFkB NFκB 14-3-3z->NFkB affects ERK ERK 14-3-3z->ERK affects Benzaldehyde Benzaldehyde Benzaldehyde->14-3-3z regulates

References

4-(Dodecyloxy)benzaldehyde IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Dodecyloxy)benzaldehyde

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

  • p-Dodecyloxybenzaldehyde[1][2]

  • 4-dodecoxybenzaldehyde[1]

  • 4-lauryloxybenzaldehyde[1]

  • p-n-Dodecoxy benzaldehyde[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C19H30O2[1][2]
Molecular Weight 290.44 g/mol [2]
CAS Number 24083-19-0[1][2]
Boiling Point ~300 °C (decomposes)[2]
Solubility Insoluble in water; soluble in CH2Cl2, DMF.[2]

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[2]

Reactants:

  • 4-hydroxybenzaldehyde

  • 1-bromododecane

  • Potassium carbonate (base)

  • Dimethylformamide (DMF) (solvent)

Protocol:

  • Dissolve 4-hydroxybenzaldehyde and 1-bromododecane in dimethylformamide (DMF).

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After the reaction is complete, the product is purified by column chromatography.

This protocol typically yields the desired this compound in high purity (89–91%).[2]

Synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate

This compound is a precursor for the synthesis of more complex molecules, such as liquid crystals. The following is a protocol for a multi-step synthesis that utilizes a dodecyloxy-substituted intermediate.

Protocol:

  • Synthesis of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid: This intermediate is prepared starting from 1-bromododecane following literature procedures.[3]

  • Esterification: In a 250-mL round-bottomed flask, dissolve 3.0 mmol of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 3.3 mmol of 4-benzyloxyphenol, 4.8 mmol of N,N'-dicyclohexylcarbodiimide (DCC), and 0.3 mmol of 4-(dimethylamino)pyridine (DMAP) in 70 mL of dry dichloromethane.

  • Stir the reaction mixture at room temperature under an argon atmosphere for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with chloroform as the eluent.

  • Upon completion, filter the resulting mixture on silica gel and wash with dichloromethane.

  • The final product, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, is purified by column chromatography on silica gel using chloroform as the eluent.[3]

Applications in Drug Development and Research

The long dodecyloxy chain of this compound imparts significant lipophilicity, making it and its derivatives of interest in materials science and pharmaceuticals.[2] The aldehyde functional group is reactive and can participate in various chemical transformations to create a diverse range of bioactive molecules.[2][4]

Derivatives of benzaldehyde are being investigated for their potential as anticancer agents, particularly as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancers and associated with cancer stem cells and chemoresistance.[4]

Signaling Pathways and Experimental Workflows

Inhibition of the ALDH1A3-Retinoic Acid Signaling Pathway

Derivatives of benzyloxybenzaldehyde have been developed as inhibitors of the ALDH1A3 isoform. Inhibition of this enzyme disrupts the conversion of retinal to retinoic acid, a key signaling molecule involved in cell differentiation and proliferation.

ALDH1A3_Inhibition Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Substrate Retinoic_Acid Retinoic Acid RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Activates ALDH1A3->Retinoic_Acid Catalyzes Benzyloxybenzaldehyde_Derivative Benzyloxybenzaldehyde Derivative Benzyloxybenzaldehyde_Derivative->ALDH1A3 Inhibits Cell_Proliferation Cell Proliferation & Differentiation RAR_RXR->Cell_Proliferation Regulates

Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.

Experimental Workflow for the ALDEFLUOR™ Assay

The ALDEFLUOR™ assay is a widely used method to identify and quantify cell populations with high ALDH enzymatic activity.

ALDEFLUOR_Workflow cluster_sample_prep Sample Preparation cluster_staining_incubation Staining and Incubation cluster_analysis Analysis Cell_Suspension Prepare single cell suspension Control_Tubes Prepare control tubes (with DEAB inhibitor) Cell_Suspension->Control_Tubes Test_Tubes Prepare test tubes Cell_Suspension->Test_Tubes Add_Reagent Add activated ALDEFLUOR™ reagent Control_Tubes->Add_Reagent Test_Tubes->Add_Reagent Incubate Incubate at 37°C (30-60 min) Add_Reagent->Incubate Flow_Cytometry Analyze by flow cytometry Incubate->Flow_Cytometry Identify_Population Identify ALDH-bright population Flow_Cytometry->Identify_Population

Caption: Experimental workflow for the ALDEFLUOR™ assay.

References

An In-depth Technical Guide to the Physical Properties of 4-(Dodecyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Dodecyloxy)benzaldehyde, a key intermediate in various fields of chemical synthesis. This document details its physical characteristics, spectroscopic data, and a standard experimental protocol for its preparation and purification, aiming to serve as a valuable resource for laboratory and development work.

Core Physical Properties

This compound is an organic compound characterized by a benzaldehyde molecule substituted with a dodecyloxy group at the para position. The presence of the long dodecyl chain significantly influences its physical properties, imparting a notable lipophilic character.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₉H₃₀O₂[1]
Molecular Weight 290.44 g/mol [1]
CAS Number 24083-19-0[1]
Melting Point 45-50 °C[2]
Boiling Point ~300 °C (decomposes)
Density No experimental data found.
Solubility Insoluble in water; Soluble in nonpolar solvents such as chloroform and DMF; Soluble in ethanol and acetone.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the dodecyl chain.

  • Aromatic Protons: Resonate in the downfield region, typically between δ 7.8-8.0 ppm.

  • Aldehyde Proton: A singlet is observed further downfield.

  • Dodecyl Chain Protons: A series of multiplets corresponding to the methylene groups and a triplet for the terminal methyl group are observed in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Key chemical shifts are observed for the carbonyl carbon, the aromatic carbons, and the carbons of the dodecyloxy chain. The aldehydic carbon typically appears around 191 ppm. Aromatic carbons resonate in the 114-165 ppm range, and the aliphatic carbons of the dodecyl chain appear in the upfield region of the spectrum.

FT-IR Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is typically observed around 1700 cm⁻¹.[3]

  • C-H Stretch (Aldehyde): Two weak bands can be seen around 2850 and 2750 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions appear in the 1600-1450 cm⁻¹ region.[3]

  • C-O Stretch (Ether): A characteristic band for the ether linkage is present.

  • Aliphatic C-H Stretch: Strong absorptions corresponding to the dodecyl chain are observed in the 2850-2960 cm⁻¹ range.

Experimental Protocols

The most common method for the synthesis of this compound is the Williamson ether synthesis.

Synthesis of this compound

This protocol details the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromododecane.[4]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromododecane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for a short period to ensure the formation of the phenoxide.

  • Add 1-bromododecane to the reaction mixture.

  • Heat the reaction mixture and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

Purification by Column Chromatography

The crude this compound can be purified by silica gel column chromatography.

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[5]

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.[5]

  • Elute the column with a solvent system of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane.[6][7]

  • Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 1. Reactants: 4-Hydroxybenzaldehyde, 1-Bromododecane, K₂CO₃, DMF reaction 2. Williamson Ether Synthesis (Heating and Stirring) start->reaction workup 3. Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup drying 4. Drying and Concentration workup->drying crude Crude this compound drying->crude column_prep 5. Silica Gel Column Preparation crude->column_prep Proceed to Purification loading 6. Sample Loading column_prep->loading elution 7. Elution with Hexane/Ethyl Acetate Gradient loading->elution collection 8. Fraction Collection and TLC Analysis elution->collection evaporation 9. Solvent Evaporation collection->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

References

Spectroscopic Profile of 4-(Dodecyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, 4-(Dodecyloxy)benzaldehyde. Targeted at researchers, scientists, and professionals in drug development, this document presents key identifying spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also outlined to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. This structured presentation allows for straightforward comparison and rapid assessment of the compound's identity and purity.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.87Singlet1HAldehyde (-CHO)
7.83Doublet2HAromatic (ortho to -CHO)
7.00Doublet2HAromatic (ortho to -O)
4.04Triplet2HMethylene (-OCH₂-)
1.81Quintet2HMethylene (-OCH₂CH₂ -)
1.46 - 1.26Multiplet16HMethylene (-CH₂-)₈
0.88Triplet3HMethyl (-CH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Estimated)
Chemical Shift (δ) ppmAssignment
~190.7Aldehyde Carbonyl (C=O)
~164.5Aromatic C-O
~132.0Aromatic C-H (ortho to -CHO)
~129.8Aromatic C-CHO
~114.8Aromatic C-H (ortho to -O)
~68.5Methylene (-OC H₂-)
~31.9 - 22.7Dodecyl Chain Carbons (-C H₂-)
~14.1Terminal Methyl (-C H₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2920, 2850StrongC-H Stretch (Aliphatic)
2725MediumC-H Stretch (Aldehyde)
1695StrongC=O Stretch (Carbonyl)
1600, 1575Medium-StrongC=C Stretch (Aromatic)
1255StrongC-O-C Stretch (Asymmetric)
1160StrongC-O-C Stretch (Symmetric)
Table 4: Mass Spectrometry (Electron Ionization) Data
m/z RatioRelative Intensity (%)Proposed Fragment
290.2~40%[M]⁺ (Molecular Ion)
121.1100%[HOC₆H₄CHO]⁺ (Base Peak)
93.1~15%[C₆H₅O]⁺
77.1~10%[C₆H₅]⁺

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification Purity_Check TLC Analysis Purification->Purity_Check Sample_Prep Sample Preparation (Dissolution/Pelletizing) Purity_Check->Sample_Prep NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR_Analysis IR_Analysis FT-IR Spectroscopy Sample_Prep->IR_Analysis MS_Analysis Mass Spectrometry (EI) Sample_Prep->MS_Analysis Data_Interpretation Spectral Interpretation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The sample is placed in a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulating 1024-2048 scans to achieve adequate signal-to-noise.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Film Method): A small amount (~2-5 mg) of solid this compound is dissolved in a few drops of a volatile solvent (e.g., dichloromethane). A drop of this solution is applied to a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Acquisition: A background spectrum of the clean salt plate is first collected. The sample-coated plate is then placed in the sample holder, and the spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, or a solid probe may be used.

  • Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV. This high energy causes both ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The detector records the abundance of each ion at its specific m/z ratio.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

A Technical Guide to the Solubility of 4-(Dodecyloxy)benzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(Dodecyloxy)benzaldehyde, a key intermediate in various chemical syntheses. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This document, therefore, provides a detailed framework for researchers to determine the solubility of this compound through established experimental protocols. It outlines the principles of solubility, factors influencing it, and a step-by-step methodology for accurate solubility determination. Furthermore, this guide includes a logical workflow diagram to assist in experimental planning and execution.

Introduction to this compound and its Solubility

This compound is an organic compound characterized by a benzaldehyde core functionalized with a long dodecyloxy aliphatic chain. This structure imparts a significant hydrophobic character to the molecule, suggesting a general "like dissolves like" principle will govern its solubility. It is anticipated to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents, particularly water.

Physical Properties of a Related Compound: 4-(Decyloxy)benzaldehyde

While specific data for the dodecyl- derivative is unavailable, information on the closely related 4-(Decyloxy)benzaldehyde can offer some insights. It is described as a liquid with a molecular weight of 262.39 g/mol .[1][2][3] The longer alkyl chain in this compound will likely increase its nonpolar character compared to the decyloxy analog.

Principles of Solubility Determination

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. Several factors influence solubility, including:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.

  • Polarity of Solute and Solvent: The principle of "like dissolves like" is a central concept. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.

  • Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.

  • Molecular Size: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized protocol for determining the solubility of this compound in various organic solvents. This method is based on the static equilibrium method, a common technique for solubility measurement.

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, ethyl acetate) of analytical grade

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K or 318.15 K).

    • Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 48 hours is often adequate, but this should be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantitative Analysis:

    • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Data Presentation

While no specific quantitative data was found for this compound, the experimentally determined solubility data should be presented in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 298.15 K

SolventPolarity IndexSolubility ( g/100 mL)Solubility (mol/L)
Hexane0.1Experimental ValueExperimental Value
Toluene2.4Experimental ValueExperimental Value
Dichloromethane3.1Experimental ValueExperimental Value
Acetone5.1Experimental ValueExperimental Value
Ethanol4.3Experimental ValueExperimental Value
Methanol5.1Experimental ValueExperimental Value
Water10.2Experimental ValueExperimental Value

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Processing A Select Solvents and Solute B Add Excess Solute to Known Volume of Solvent A->B C Seal Vials B->C D Agitate at Constant Temperature (e.g., 24-48h) C->D E Allow Undissolved Solid to Settle D->E F Withdraw and Filter Supernatant E->F G Dilute Sample to Known Volume F->G H Analyze Concentration (HPLC/UV-Vis) G->H I Calculate Solubility from Concentration and Dilution H->I J Tabulate Results I->J

Figure 1. Experimental workflow for solubility determination.

Conclusion

References

The Dawn of Aromatic Aldehydes: A Technical Guide to the Discovery and History of Alkoxy-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical evolution of alkoxy-substituted benzaldehydes, a class of compounds pivotal to the flavor, fragrance, and pharmaceutical industries. From the isolation of vanillin to the strategic synthesis of complex drug precursors, this document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols of foundational reactions, and the logical pathways that underscore their therapeutic applications.

Early Discoveries and the Rise of Synthetic Chemistry

The story of alkoxy-substituted benzaldehydes is intrinsically linked to the elucidation of natural product structures and the burgeoning field of organic synthesis in the 19th century. Initially sourced from botanical origins, the increasing demand for these valuable compounds spurred chemists to devise synthetic routes, forever changing the landscape of industrial chemistry.

A pivotal moment in this narrative was the isolation and identification of vanillin (4-hydroxy-3-methoxybenzaldehyde). While it had been known for centuries as the principal component of vanilla bean extract, its chemical synthesis marked a significant scientific achievement. Less than two decades after its initial isolation, the first synthesis of vanillin from eugenol, a compound found in clove oil, was achieved in 1874-75. This accomplishment laid the groundwork for the commercial production of synthetic vanillin, which began to supplement the limited and expensive natural supply. By the 1930s, production methods had evolved to utilize lignin-containing waste from the paper industry, a testament to the growing ingenuity of industrial chemists.

Another important naturally occurring alkoxy-substituted benzaldehyde is syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), which can be found in the wood of spruce and maple trees. Its discovery and synthesis were also significant, particularly as it later emerged as a crucial intermediate in the production of antibacterial drugs. The development of synthetic methods for syringaldehyde and other multi-alkoxy-substituted benzaldehydes, such as 3,4,5-trimethoxybenzaldehyde , was driven by their increasing importance in medicinal chemistry. These compounds serve as vital building blocks for a range of pharmaceuticals, most notably the antibacterial agent trimethoprim.

The journey from rare natural isolates to readily available synthetic building blocks was facilitated by the development of several key formylation reactions, which allowed for the direct introduction of an aldehyde group onto an aromatic ring. These reactions, including the Reimer-Tiemann, Duff, Gattermann-Koch, and Vilsmeier-Haack reactions, became the workhorses of aromatic aldehyde synthesis and are central to the history of these compounds.

Foundational Synthetic Methodologies

The ability to synthesize alkoxy-substituted benzaldehydes on an industrial scale is a direct result of the discovery and refinement of several powerful formylation reactions. These methods, each with its own unique mechanism and substrate scope, have been instrumental in the advancement of organic chemistry.

The Reimer-Tiemann Reaction

Discovered in 1876 by Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2] The reaction typically involves treating a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[3][4] The key reactive intermediate in this reaction is dichlorocarbene (:CCl2), which is generated in situ from chloroform and the base.[3] This electrophilic carbene then attacks the electron-rich phenoxide ring, preferentially at the ortho position, to form a dichloromethyl-substituted intermediate that is subsequently hydrolyzed to the aldehyde.[1][3] While historically significant and still taught in organic chemistry curricula, the Reimer-Tiemann reaction often suffers from moderate yields (typically 20-60%) and the formation of a para-substituted byproduct.[1]

The Duff Reaction

The Duff reaction, or hexamine aromatic formylation, provides another route to hydroxybenzaldehydes from phenols.[5] Developed by James Cooper Duff, this reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[5][6] The reaction requires a strongly electron-donating group on the aromatic ring and generally proceeds with ortho-selectivity.[5] The electrophilic species is an iminium ion generated from the protonated hexamine.[5] The reaction mechanism is thought to be related to that of the Reimer-Tiemann reaction.[5] The Duff reaction has been successfully applied to the synthesis of various o-hydroxyaldehydes, including syringaldehyde.[5][6]

The Gattermann and Gattermann-Koch Reactions

The Gattermann reaction, developed by the German chemist Ludwig Gattermann, is a method for formylating aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[7] A significant modification, known as the Adams modification, generates HCN in situ from zinc cyanide, making the procedure safer.[7]

A variation of this is the Gattermann-Koch reaction , which uses carbon monoxide (CO) and HCl with a catalyst system, typically a mixture of aluminum chloride and copper(I) chloride.[8] This reaction is particularly useful for the formylation of benzene and its derivatives to produce benzaldehyde and substituted benzaldehydes.[8] However, it is not applicable to phenol and phenol ether substrates.[7] The reactive electrophile is believed to be the formyl cation ([HCO]+).[7]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9] The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl3), to generate the Vilsmeier reagent, a chloroiminium ion.[9] This electrophilic species then reacts with the aromatic substrate.[10] Subsequent hydrolysis of the resulting iminium salt yields the corresponding aldehyde.[9] The Vilsmeier-Haack reaction is generally regioselective, with substitution occurring at the most electron-rich position of the aromatic ring.[10]

Quantitative Data from Historical Syntheses

The following tables summarize quantitative data from various historical and modern synthetic procedures for key alkoxy-substituted benzaldehydes. This data provides a comparative overview of the efficiency and physical properties of the products obtained through different methods.

CompoundStarting MaterialReactionCatalyst/ReagentYield (%)Melting Point (°C)Boiling Point (°C)Reference(s)
VanillinGuaiacolReimer-TiemannChloroform, NaOHModerate81-83285[11]
SyringaldehydePyrogallol-1,3-dimethyl etherDuff ReactionHexamethylenetetramine, Glyceroboric acid31-32111-112-[12]
3,4,5-Trimethoxybenzaldehydep-CresolMulti-stepBromination, Hydrolysis, Methoxylation, Methylation67.4 (overall)74-75158-161 (7-8 mm Hg)[13] (from another source)
p-Anisaldehydep-Methyl anisoleOxidationO2, Free radical initiator, Metal salt78.5-1248[14]
2,5-Dimethoxybenzaldehydep-MethoxyphenolReimer-Tiemann & MethylationChloroform, NaOH, Dimethyl sulfate68 (overall)46-50146 (10 mmHg)[15][16]
VeratraldehydeVanillinMethylationDimethyl sulfateHigh40-43281[2][17]

Detailed Experimental Protocols

The following are representative experimental protocols for some of the key historical syntheses of alkoxy-substituted benzaldehydes. These protocols are provided for informational purposes and should be adapted with appropriate safety precautions in a laboratory setting.

Synthesis of Syringaldehyde via the Duff Reaction

This protocol is adapted from the procedure described in Organic Syntheses.

Materials:

  • Pyrogallol-1,3-dimethyl ether

  • Hexamethylenetetramine

  • Glycerol

  • Boric acid

  • Sulfuric acid (concentrated)

  • Chloroform

  • Sodium bisulfite

  • Methanol

  • Water

Procedure:

  • Prepare a glyceroboric acid mixture by heating glycerol and boric acid.

  • Cool the mixture and add a pre-ground mixture of pyrogallol-1,3-dimethyl ether and hexamethylenetetramine with vigorous stirring.

  • Maintain the reaction temperature between 145°C and 175°C for a short period (e.g., 5-9 minutes).[12]

  • Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Extract the product with chloroform.

  • The crude syringaldehyde can be purified by forming the bisulfite adduct. Treat the chloroform extract with an aqueous solution of sodium bisulfite.

  • Filter the bisulfite adduct and then decompose it with acid to regenerate the pure aldehyde.

  • Collect the purified syringaldehyde by filtration, wash with cold water, and dry.

  • Recrystallization from aqueous methanol can be performed for further purification.[12]

General Procedure for Vilsmeier-Haack Formylation of Phenols

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Phenolic substrate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3) or Thionyl chloride (SOCl2)

  • Appropriate solvent (e.g., dichloromethane)

  • Sodium acetate or other base for workup

  • Water

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the phenolic substrate in the chosen solvent and cool the solution in an ice bath.

  • Slowly add the Vilsmeier reagent (pre-formed or generated in situ by adding POCl3 or SOCl2 to DMF) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and carefully quench by adding an aqueous solution of a base like sodium acetate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the aldehyde by column chromatography, recrystallization, or distillation.

Signaling Pathways and Logical Relationships in Drug Development

Alkoxy-substituted benzaldehydes are not only valuable for their sensory properties but also serve as critical starting materials and intermediates in the synthesis of numerous pharmaceuticals.[18][19] Their utility in drug development stems from the versatile reactivity of the aldehyde and the specific substitution patterns on the aromatic ring, which can be tailored to interact with biological targets.

Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde

A prominent example of the role of alkoxy-substituted benzaldehydes in medicine is the synthesis of the antibacterial drug trimethoprim . 3,4,5-Trimethoxybenzaldehyde is a key precursor in this process.[3] The synthesis involves a condensation reaction of the aldehyde with 3-ethoxypropionitrile, followed by cyclization to form the diaminopyrimidine ring characteristic of trimethoprim.

Trimethoprim_Synthesis TMB 3,4,5-Trimethoxy- benzaldehyde Intermediate Condensation Product TMB->Intermediate Condensation EPN 3-Ethoxypropionitrile EPN->Intermediate Trimethoprim Trimethoprim Intermediate->Trimethoprim Cyclization Guanidine Guanidine Guanidine->Trimethoprim

Caption: Synthetic pathway of Trimethoprim.

Mechanism of Action of Trimethoprim

Trimethoprim functions as an antibacterial agent by targeting the folic acid synthesis pathway in bacteria.[11][20] Specifically, it is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate.[11][20] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[21] By inhibiting DHFR, trimethoprim disrupts DNA synthesis, leading to bacteriostasis.[21] The selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart is a key factor in its therapeutic efficacy and safety profile.[20]

Trimethoprim_Mechanism PABA p-Aminobenzoic acid Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Inhibition DHFR Dihydrofolate Reductase (DHFR) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Trimethoprim Trimethoprim Trimethoprim->DHFR DHFR->THF

Caption: Mechanism of action of Trimethoprim.

The structural modifications of the benzaldehyde scaffold in vanillin and its derivatives have also been explored for a wide range of pharmacological activities, including anti-inflammatory, anti-infective, neuroprotective, and anti-cancer properties.[19][22] The presence of the aldehyde, hydroxyl, and ether functional groups on the aromatic ring of vanillin provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with enhanced biological activities.[19] This highlights the enduring legacy of alkoxy-substituted benzaldehydes as privileged structures in drug discovery.

References

Health and Safety Profile of 4-(Dodecyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 4-(Dodecyloxy)benzaldehyde (CAS No. 24083-19-0). Due to the limited specific toxicological data for this compound, this guide also incorporates information from structurally similar alkoxybenzaldehydes to provide a more complete, albeit inferred, safety profile. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its close analogs is presented below. This information is crucial for the safe handling, storage, and use of the compound in a laboratory setting.

PropertyThis compound4-(Decyloxy)benzaldehydeBenzaldehyde
CAS Number 24083-19-0[1]24083-16-7[2]100-52-7
Molecular Formula C19H30O2[1][3]C17H26O2[2]C7H6O
Molecular Weight 290.44 g/mol [1]262.39 g/mol [2][4]106.12 g/mol
Appearance Data not availableLiquid[2]Colorless liquid
Density 0.947 g/cm³[1]Data not available1.045 g/cm³ at 25°C
Vapor Pressure 7.31E-07 mmHg at 25°C[1]Data not availableData not available
Melting Point Data not availableData not available-26 °C
Boiling Point Data not availableData not available178 - 179 °C
Flash Point > 93.3 °C (200 °F)[1]Not applicable[2]64 °C (147 °F)
Solubility Data not availableData not availableData not available
n-octanol/water partition coefficient Data not availableData not availablelog Pow: 1.4 at 25°C

Hazard Identification and GHS Classification

Hazard ClassGHS Classification (Benzaldehyde)GHS Classification (4-n-Octyloxybenzaldehyde)
Flammable Liquids Category 4 (H227: Combustible liquid)Data not available
Acute Toxicity, Inhalation Category 4 (H332: Harmful if inhaled)Data not available
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Category 2 (Causes skin irritation)[5]
Serious Eye Damage/Eye Irritation Category 2A (H319: Causes serious eye irritation)Category 2 (Causes serious eye irritation)[5]
Reproductive Toxicity Category 1B (H360: May damage fertility or the unborn child)Data not available
Specific Target Organ Toxicity (Single Exposure) Category 3, Respiratory System (H335: May cause respiratory irritation)Category 3, Respiratory system (May cause respiratory irritation)[5]
Hazardous to the Aquatic Environment (Short-term) Category 2 (H401: Toxic to aquatic life)Data not available
Hazardous to the Aquatic Environment (Long-term) Category 2 (H411: Toxic to aquatic life with long lasting effects)Data not available

NFPA 704 Rating for this compound: [1]

  • Health: 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)

  • Flammability: 1 (Materials that require considerable preheating before ignition and combustion can occur)

  • Instability: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)

Toxicological Information

Detailed toxicological studies on this compound have not been identified. The toxicological properties have not been fully investigated.[6] The following summary is based on general principles and data from analogous compounds.

Toxicological EndpointData for this compoundInferred Hazards from Analogues (Benzaldehyde, 4-n-Octyloxybenzaldehyde)
Acute Toxicity (Oral, Dermal, Inhalation) No data available[1][6]Harmful if swallowed or inhaled.[7]
Skin Corrosion/Irritation No data available[1]Causes skin irritation.[5][8]
Serious Eye Damage/Irritation No data available[1]Causes serious eye irritation.[5][8]
Respiratory or Skin Sensitization No data available[1]Symptoms of allergic reaction may include rash, itching, and swelling.[6]
Germ Cell Mutagenicity No data available[1]Data not available
Carcinogenicity No data availableData not available
Reproductive Toxicity No data availableMay damage fertility or the unborn child (based on benzaldehyde).
Specific Target Organ Toxicity (Single Exposure) No data availableMay cause respiratory irritation.[5]
Specific Target Organ Toxicity (Repeated Exposure) No data availableData not available
Aspiration Hazard No data available[6]Data not available

Experimental Protocols

No specific experimental protocols for the safety and toxicological assessment of this compound were found in the public domain. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any de novo toxicological evaluation. These would include:

  • OECD 402: Acute Dermal Toxicity

  • OECD 404: Acute Dermal Irritation/Corrosion

  • OECD 405: Acute Eye Irritation/Corrosion

  • OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

  • OECD 471: Bacterial Reverse Mutation Test (Ames Test)

Handling, Storage, and Emergency Procedures

Safe Handling
  • Handle in a well-ventilated place.[1]

  • Wear suitable protective clothing, including chemical-impermeable gloves and safety glasses with side shields or goggles.[1][5][8]

  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Use non-sparking tools.[1]

  • Wash hands thoroughly after handling.[5][8]

Storage
  • Store in a cool, well-ventilated place.[5]

  • Keep container tightly closed.[5]

  • Store locked up.[5]

  • It is recommended to store under an inert atmosphere (e.g., nitrogen) as the compound may be air-sensitive.[6]

  • Incompatible materials include strong oxidizing agents.[6]

First-Aid Measures
  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][5][8]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1][5][8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

  • Methods for Cleaning Up: Collect spillage with a suitable absorbent material and dispose of in a closed container. Use spark-proof tools and explosion-proof equipment.[1]

Visualizations

Caption: Inferred GHS Hazards and Recommended PPE.

Spill_Response_Workflow cluster_containment Containment & Cleanup start Spill Detected evacuate Evacuate Immediate Area & Restrict Access start->evacuate assess Assess Spill Size & Risk (Consult SDS) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material using Non-Sparking Tools contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Place Waste in Sealed, Labeled Container decontaminate->dispose report Report Incident to Safety Officer dispose->report

Caption: Chemical Spill Response Workflow.

References

A Technical Guide to the Potential Biological Activities of 4-(Dodecyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the predicted biological activities of 4-(dodecyloxy)benzaldehyde based on available scientific literature for structurally related compounds. As of the time of this writing, there is limited direct experimental data on the biological properties of this compound itself. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive assessment of its therapeutic potential.

Introduction

This compound is an aromatic aldehyde characterized by a dodecyl ether substituent at the para position of the benzaldehyde ring. The presence of a long C12 alkyl chain imparts significant lipophilicity to the molecule, which can greatly influence its physicochemical properties and biological interactions. While direct studies on this specific molecule are scarce, the broader class of benzaldehyde derivatives and long-chain alkoxy compounds has been investigated for a range of biological activities. This whitepaper aims to provide a comprehensive overview of the potential biological activities of this compound by examining its synthesis, physicochemical properties, and the known biological effects of structurally analogous compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interactions with biological targets.

PropertyValueSource
Molecular Formula C₁₉H₃₀O₂Cheméo
Molecular Weight 290.44 g/mol Cheméo
CAS Number 24083-19-0Cheméo
Appearance Predicted to be a solid or liquid at room temperatureInferred
Solubility Predicted to be poorly soluble in water, soluble in organic solventsInferred
LogP (Octanol/Water Partition Coefficient) Predicted to be high due to the long alkyl chainInferred

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, 4-hydroxybenzaldehyde is deprotonated with a base to form the corresponding phenoxide, which then reacts with 1-bromododecane.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Deprotonation Deprotonation 4-Hydroxybenzaldehyde->Deprotonation 1-Bromododecane 1-Bromododecane SN2 Reaction SN2 Reaction 1-Bromododecane->SN2 Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Deprotonation Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->SN2 Reaction Deprotonation->SN2 Reaction Forms phenoxide Workup & Purification Workup & Purification SN2 Reaction->Workup & Purification This compound This compound Workup & Purification->this compound G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 Induces transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs Leads to production of Alkoxybenzaldehyde 4-Alkoxybenzaldehydes Alkoxybenzaldehyde->IKK Inhibits Alkoxybenzaldehyde->NFkB Inhibits translocation

An In-depth Technical Guide to Liquid Crystal Precursor Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of liquid crystal precursor molecules, from their fundamental molecular architecture and synthesis to their characterization and advanced applications in drug development. It is designed to serve as a detailed resource for professionals engaged in materials science, organic chemistry, and pharmaceutical formulation.

Introduction to Liquid Crystal Precursors

A liquid crystal represents a distinct phase of matter, an intermediate state (or mesophase) between a crystalline solid and an isotropic liquid.[1][2] In this state, molecules possess the fluidity of a liquid but maintain a degree of long-range orientational order characteristic of a solid.[1][3] A liquid crystal precursor is a molecule or a formulation of molecules capable of forming a liquid crystal phase under specific conditions.[4][5] The transition into a mesophase is triggered by changes in temperature for thermotropic liquid crystals or by the influence of a solvent (typically water) for lyotropic liquid crystals.[1][3]

The unique properties of these precursors are largely dictated by their molecular shape, which is typically anisotropic, such as calamitic (rod-like) or discotic (disc-shaped) structures.[2][6] In the field of drug development, lyotropic liquid crystal precursors are of particular interest. They can self-assemble into structured phases upon contact with physiological fluids, forming sophisticated, in-situ drug delivery systems that offer controlled release and can enhance the bioavailability of therapeutic agents.[5][7][8][9]

Molecular Architecture and Synthesis

The journey from simple chemicals to functional liquid crystals begins with the precise design and synthesis of precursor molecules. The manufacturing process generally follows a multi-step path from basic raw materials to the final, functional liquid crystal mixture.[10]

G A Basic Chemical Raw Materials B Liquid Crystal Intermediates A->B Synthesis C Liquid Crystal Monomers B->C Functionalization/ Assembly D Mixed Liquid Crystal Formulation C->D Mixing & Tuning

Caption: General workflow for the synthesis of liquid crystal materials.

Core Molecular Structure

The archetypal calamitic liquid crystal precursor, or mesogen, is composed of three key elements:[6][11]

  • A Rigid Core: This is the central, stiff part of the molecule that gives rise to its anisotropic shape. It typically consists of two or more aromatic or heterocyclic ring systems (e.g., biphenyls, phenyl pyrimidines) connected by a linkage group.[1][12] This core is fundamental to the formation of an ordered mesophase.

  • Flexible Terminal Groups: These are typically alkyl or alkoxy chains attached to the ends of the rigid core. They influence the molecule's melting point, solubility, and the specific type of liquid crystal phase that forms.

  • Linking Groups: These groups connect the rings within the rigid core and can influence the overall linearity and polarity of the molecule.

Common chemical building blocks, or intermediates , used to construct these monomers include compounds from phenol, ketone, boric acid, and halogenated aromatic classes.[10]

Key Synthetic Methodologies

The creation of liquid crystal monomers from intermediates involves a range of organic synthesis reactions. The choice of reaction is critical for achieving the desired molecular architecture, purity, and properties. Advances in synthetic chemistry, particularly in cross-coupling reactions, have enabled the creation of highly complex and tailored mesogens.[13]

Table 1: Common Synthetic Reactions for Liquid Crystal Precursors

Reaction TypeDescriptionTypical Use CaseReferences
Esterification (e.g., Steglich)The reaction between a carboxylic acid and an alcohol to form an ester linkage. It is a versatile method for connecting molecular fragments.Synthesis of calamitic and discotic liquid crystals.[1][12][1][12]
Palladium-Catalyzed Cross-Coupling A class of reactions (e.g., Suzuki, Heck, Sonogashira) that form carbon-carbon bonds, essential for linking aromatic rings.Building the rigid core and attaching terminal groups.[1][12][13][1][12][13]
Mitsunobu Reaction An organic reaction that converts an alcohol into a variety of functional groups, often with inversion of stereochemistry.Introducing chiral centers to create chiral nematic (N) or smectic C (SmC*) phases.[1][12]
Schiff Base Formation The reaction between an amine and an aldehyde or ketone to form an imine. This creates a linkage group between aromatic rings.A common method for linking mesogenic units.[12]
Example Experimental Protocol: Suzuki Cross-Coupling

The following provides a generalized protocol for a Suzuki cross-coupling reaction, a cornerstone technique for synthesizing biphenyl-based liquid crystal cores.

  • Reactant Preparation: In a nitrogen-purged reaction vessel, dissolve the aryl halide (e.g., a bromo-substituted mesogenic fragment) and the boronic acid derivative (the second fragment) in a suitable solvent system (e.g., toluene, ethanol, and water).

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., sodium carbonate or potassium carbonate). The base is crucial for the catalytic cycle.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the pure liquid crystal precursor.

  • Characterization: Confirm the structure and purity of the final compound using NMR and FTIR spectroscopy.

Characterization of Precursors and Mesophases

Once synthesized, rigorous characterization is essential to confirm the chemical structure of the precursor and to identify the nature and temperature range of its liquid crystal phases.[1] This process is critical for quality control and for understanding the material's potential applications.

G cluster_0 Structural Verification cluster_1 Mesophase Analysis A Synthesized Precursor Molecule B NMR & FTIR Spectroscopy A->B Analysis C Verified Molecular Structure B->C D Verified Molecule E DSC Analysis D->E Heating/ Cooling F POM Analysis D->F Observation G XRD Analysis D->G Diffraction H Phase Transition Temperatures E->H I Phase Identification (Textures) F->I J Molecular Packing & Layer Spacing G->J

Caption: Workflow for the characterization of liquid crystal precursors.

Table 2: Key Characterization Techniques

TechniquePurposeInformation ObtainedReferences
NMR & FTIR Spectroscopy To verify the chemical structure of the synthesized precursor molecule.Confirmation of functional groups and covalent structure.[14]
Differential Scanning Calorimetry (DSC) To measure heat flow into or out of a sample as a function of temperature.Precise temperatures and enthalpies of phase transitions (e.g., crystal-smectic, nematic-isotropic).[1][6][14]
Polarized Optical Microscopy (POM) To observe the sample between two crossed polarizers while heating or cooling.Visual identification of anisotropic liquid crystal phases through their unique, birefringent textures.[1][6][11]
X-Ray Diffraction (XRD) To analyze the arrangement of molecules by measuring how they scatter X-rays.Detailed structural information, including layer spacing in smectic phases and determination of long-range positional order.[1][11]
Transmission Electron Microscopy (TEM) To visualize the morphology of self-assembled structures at high resolution.Analysis of the nanoscale morphology of dispersed phases like cubosomes and hexosomes.[1][15]
General Protocol for Thermal Analysis (DSC & POM)
  • Sample Preparation: Place a small amount (typically 2-5 mg) of the purified precursor into a DSC sample pan. For POM, place a tiny amount of the sample on a clean glass slide and cover it with a coverslip.

  • DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Program a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) over the temperature range of interest. The resulting thermogram will show peaks or shifts in the baseline corresponding to phase transitions.

  • POM Analysis: Place the slide on a hot stage attached to the polarized microscope. Heat and cool the sample while observing the changes in texture through the eyepiece. Isotropic liquids appear dark, while liquid crystal phases exhibit characteristic colorful and textured patterns (e.g., schlieren, focal conic, fan-shaped textures). Correlate the observed textural changes with the transition temperatures identified by DSC.

Application of Precursors in Drug Development

In pharmaceutics, lyotropic liquid crystal precursors are paramount. These systems are typically composed of amphiphilic lipids (e.g., glyceryl monooleate) and a solvent (water), which form ordered structures based on their concentration and the surrounding environment.[3][8]

A key application is the development of in-situ gelling precursor systems .[7] These formulations are administered as low-viscosity liquids but transform into a viscous, structured liquid crystal gel upon contact with physiological fluids or temperature changes.[7] This transition traps the drug within a highly organized matrix, allowing for localized and sustained release over an extended period.

G A Low-Viscosity Precursor (Drug + Amphiphile) B Physiological Stimulus (e.g., Body Fluid, Temp) A->B Administration C In-Situ Phase Transition B->C D Structured LC Gel Matrix (Cubic, Hexagonal, etc.) C->D E Sustained & Controlled Drug Release D->E

Caption: Mechanism of an in-situ gelling liquid crystal precursor.

Key Mesophases for Drug Encapsulation

The versatility of these systems comes from the different types of lyotropic phases that can be formed, each offering unique drug-loading and release characteristics.

  • Cubic Phase (V): A highly ordered, bicontinuous structure consisting of a single, curved lipid bilayer that divides space into two continuous, interwoven aqueous channels.[16] Its large membrane surface area is ideal for encapsulating hydrophilic, lipophilic, and amphiphilic drugs.[7][8][16]

  • Hexagonal Phase (H): Composed of cylindrical lipid micelles arranged in a hexagonal lattice.[16] The aqueous cores of the inverse hexagonal phase (HII) are well-suited for encapsulating water-soluble drugs.[7]

  • Lamellar Phase (Lα): Consists of flat lipid bilayers separated by aqueous layers, similar to the structure of cell membranes.

When these bulk phases are dispersed into aqueous media with a stabilizer, they form nanoparticles known as cubosomes (from the cubic phase) and hexosomes (from the hexagonal phase). These nanoparticles are highly promising vehicles for oral, parenteral, and transdermal drug delivery.[9][16] Such systems can significantly improve the bioavailability of poorly water-soluble drugs and can be designed as mucoadhesive vehicles for targeted delivery.[5][8]

Table 3: Physicochemical Properties of Example Liquid Crystal Precursors

Compound/System NamePrecursor TypeMesophase(s) ObservedTransition Temperature(s) (°C)Application Area
4-Cyano-4'-pentylbiphenyl (5CB)ThermotropicNematic (N), Crystal (Cr)Cr → N: 24 °C; N → I: 35.3 °CDisplay Technology
Glyceryl Monooleate (GMO)/WaterLyotropicLamellar, Cubic, HexagonalConcentration & Temp. DependentDrug Delivery
Cholesteryl BenzoateThermotropicChiral Nematic (N), Smectic A (SmA)Cr → SmA: 145 °C; SmA → N: 179 °CTemperature Sensing
Benzophenone DerivativesThermotropicNematic, SmecticVaries with structureOptoelectronics, Biosensors

(Note: Data is illustrative of typical compounds and systems.)

Conclusion

Liquid crystal precursor molecules represent a powerful convergence of organic chemistry and materials science. Their rational design and synthesis, enabled by a robust toolkit of synthetic reactions, allow for the precise tuning of their physicochemical properties. Rigorous characterization using thermal, optical, and structural analysis techniques is indispensable for unlocking their potential. For drug development professionals, lyotropic liquid crystal precursors offer an exceptional platform for creating next-generation drug delivery systems, capable of providing sustained release, improving bioavailability, and enabling targeted therapies through the formation of highly organized, in-situ functional matrices. Continued research in this area promises even more sophisticated and responsive materials for a wide range of scientific and medical applications.

References

Methodological & Application

Synthesis of 4-(Dodecyloxy)benzaldehyde from 4-Hydroxybenzaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(dodecyloxy)benzaldehyde from 4-hydroxybenzaldehyde via the Williamson ether synthesis. This reaction is a fundamental method for the preparation of aryl ethers and is widely employed in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials.

Introduction

This compound is a valuable organic intermediate characterized by a benzaldehyde core functionalized with a long dodecyloxy aliphatic chain. This structure imparts unique properties, making it a key building block in various fields of chemical research and development. The synthesis is typically achieved through a nucleophilic substitution reaction where the phenoxide ion of 4-hydroxybenzaldehyde attacks an alkyl halide, in this case, 1-bromododecane.[1] This application note details the reaction protocol, purification methods, and characterization of the final product.

Reaction Scheme

The synthesis proceeds via the Williamson ether synthesis, an SN2 reaction. The overall reaction is as follows:

Experimental Data

Table 1: Reaction Conditions for the Synthesis of this compound
4-Hydroxybenzaldehyde (equiv.)1-Bromododecane (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1.01.1K₂CO₃ (1.5)DMF801289-91[1]
1.01.0K₂CO₃ (1.0)EthanolReflux24Not Specified
1.01.1K₂CO₃ (1.5)2-ButanoneReflux24Not Specified[2]
1.01.0TriethylamineMethanolRoom Temp.760 (analogous)[3]
Table 2: Spectroscopic Data for this compound
TechniqueWavenumber (cm⁻¹) / Chemical Shift (δ ppm)Assignment
FT-IR ~2920, ~2850C-H stretch (aliphatic)
~1685C=O stretch (aldehyde)
~1600, ~1580C=C stretch (aromatic)
~1250C-O-C stretch (ether)
¹H NMR 9.88 (s, 1H)Aldehyde proton (-CHO)
7.84 (d, J = 8.8 Hz, 2H)Aromatic protons ortho to -CHO
7.00 (d, J = 8.8 Hz, 2H)Aromatic protons ortho to -O-
4.05 (t, J = 6.6 Hz, 2H)-O-CH₂ -(CH₂)₁₀-CH₃
1.82 (quint, J = 6.8 Hz, 2H)-O-CH₂-CH₂ -(CH₂)₉-CH₃
1.47 - 1.26 (m, 16H)-(CH₂)₈-CH₃
0.88 (t, J = 6.8 Hz, 3H)-CH₃

Experimental Protocol

This protocol details a common laboratory-scale synthesis of this compound.

Materials and Equipment
  • 4-Hydroxybenzaldehyde

  • 1-Bromododecane

  • Potassium Carbonate (anhydrous, finely powdered)

  • Dimethylformamide (DMF, anhydrous)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Thin-layer chromatography (TLC) plates and chamber

Reaction Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous dimethylformamide (DMF).

  • Addition of Alkyl Halide: To the stirred mixture, add 1-bromododecane (1.1 equivalents) at room temperature.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the 4-hydroxybenzaldehyde spot is no longer visible. This typically takes 12 hours.[1]

Work-up and Purification
  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of the following methods:

    • Column Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start reactants Combine Reactants: - 4-Hydroxybenzaldehyde - 1-Bromododecane - K₂CO₃ - DMF start->reactants reaction Heat at 80°C (12 hours) reactants->reaction workup Work-up: - Quench with water - Extract with Ethyl Acetate - Wash and Dry reaction->workup purification Purification: - Column Chromatography or - Recrystallization from Ethanol workup->purification characterization Characterization: - FT-IR - ¹H NMR purification->characterization product This compound characterization->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.

reaction_mechanism step1 Step 1: Deprotonation 4-Hydroxybenzaldehyde + K₂CO₃ → Phenoxide Ion step2 Step 2: Nucleophilic Attack Phenoxide Ion + 1-Bromododecane → this compound + KBr step1->step2 Sɴ2 Reaction

Caption: Reaction mechanism for the Williamson ether synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1-Bromododecane is an irritant. Avoid contact with skin and eyes.

  • Dimethylformamide (DMF) is a skin and respiratory irritant and is readily absorbed through the skin. Handle with care.

  • Handle all chemicals with caution and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

The Williamson ether synthesis is an efficient and reliable method for the preparation of this compound from 4-hydroxybenzaldehyde. The protocol described herein, with appropriate purification, can yield the desired product in high purity. The provided data and visualizations serve as a valuable resource for researchers engaged in the synthesis of this and related compounds.

References

Application Notes and Protocols for the Synthesis of 4-(Dodecyloxy)benzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dodecyloxy)benzaldehyde is an organic compound characterized by a benzaldehyde core functionalized with a long dodecyloxy aliphatic chain at the para-position. This structural feature imparts significant lipophilicity, making it a valuable intermediate in the synthesis of materials with specific solubility and liquid crystalline properties. Its applications are found in the development of novel chromophores and as a building block in medicinal chemistry to enhance the membrane permeability of drug candidates. The Williamson ether synthesis is a reliable and straightforward method for the preparation of this compound, involving the reaction of 4-hydroxybenzaldehyde with 1-bromododecane in the presence of a base. This document provides a detailed protocol for this synthesis, including reaction conditions, purification methods, and characterization data.

Reaction Scheme

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromododecane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Williamson ether synthesis of this compound.

ParameterValueReference
Reactants
4-Hydroxybenzaldehyde1.0 equivalent[1]
1-Bromododecane1.1 - 1.2 equivalents[1][2]
Potassium Carbonate (K₂CO₃)2.0 - 3.0 equivalents[1][3]
Reaction Conditions
SolventN,N-Dimethylformamide (DMF) or Acetone[1][3][4]
Temperature80 °C (DMF) or Reflux (Acetone)[1][3][4]
Reaction Time12 - 24 hours[1][3][4]
Product Information
Molecular FormulaC₁₉H₃₀O₂[4]
Molecular Weight290.44 g/mol [4]
Yield89-91%[4]
Characterization Data
¹H NMR (CDCl₃, δ ppm)9.88 (s, 1H, CHO), 7.84 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 4.04 (t, 2H, O-CH₂), 1.83 (quint, 2H, O-CH₂-CH₂), 1.47-1.26 (m, 18H, -(CH₂)₉-), 0.88 (t, 3H, -CH₃)[4]
FT-IR (cm⁻¹)~1250 (C-O-C stretch)[4]

Experimental Protocols

Materials and Equipment
  • 4-Hydroxybenzaldehyde

  • 1-Bromododecane

  • Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (for column chromatography)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Synthesis of this compound
  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base : To this solution, add finely pulverized anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkyl Halide : Add 1-bromododecane (1.1 eq) to the reaction mixture.

  • Reaction : Heat the mixture to 80 °C and stir vigorously for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Work-up : After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • Column Chromatography : Purify the crude product by flash column chromatography on silica gel.[1]

    • Eluent : A gradient of hexane/ethyl acetate is recommended. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity to elute the product.

    • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

  • Recrystallization (Optional) : For further purification, the solid product can be recrystallized.

    • Solvent Selection : A suitable solvent system is ethanol/water.

    • Procedure : Dissolve the product in a minimum amount of hot ethanol. Add water dropwise until the solution becomes cloudy. Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1-Bromododecane is an irritant; avoid contact with skin and eyes.

  • DMF is a skin and respiratory irritant and can be absorbed through the skin. Handle with care.

  • Use caution when heating flammable organic solvents.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Hydroxybenzaldehyde (1.0 eq) 1-Bromododecane (1.1 eq) K₂CO₃ (2.0 eq) DMF Reaction_Vessel Round-bottom Flask Reactants->Reaction_Vessel Heating Heat to 80 °C Stir for 12h Reaction_Vessel->Heating Monitor by TLC Cooling Cool to RT Heating->Cooling Extraction Add H₂O Extract with Ethyl Acetate Cooling->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Evaporation Concentrate in vacuo Drying->Evaporation Column_Chromatography Silica Gel Column (Hexane/EtOAc gradient) Evaporation->Column_Chromatography Recrystallization Recrystallize from Ethanol/Water (optional) Column_Chromatography->Recrystallization Final_Product Pure this compound Column_Chromatography->Final_Product Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationship Diagram

The Williamson ether synthesis is a direct, one-pot reaction and does not involve a biological signaling pathway. The logical relationship of the synthesis is best represented by the experimental workflow diagram above. The core relationship is the SN2 reaction mechanism, which can be visualized as follows:

SN2_Mechanism Reactants 4-Hydroxybenzaldehyde + K₂CO₃ 1-Bromododecane Intermediate Phenoxide Nucleophile Reactants:phenoxide->Intermediate Deprotonation Transition_State [HO-Ar-CHO---CH₂(R)---Br]⁻ Reactants:alkyl_halide->Transition_State Intermediate->Transition_State Nucleophilic Attack Products This compound KBr + KHCO₃ Transition_State->Products:ether Transition_State->Products:salt

Caption: SN2 mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols for the Purification of 4-(Dodecyloxy)benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dodecyloxy)benzaldehyde is an aromatic aldehyde bearing a long alkyl chain, rendering it a lipophilic molecule. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics. The synthesis of this compound, typically achieved through a Williamson ether synthesis between 4-hydroxybenzaldehyde and 1-bromododecane, often yields a crude product containing unreacted starting materials and side products.[1] Therefore, a robust purification method is essential to obtain the high-purity compound required for subsequent applications. This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography is a versatile technique used to separate individual compounds from a mixture.[2] The separation is based on the differential partitioning of the components between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a greater affinity for the mobile phase will move more rapidly. In the case of this compound purification, the non-polar dodecyloxy chain and the polar aldehyde group provide a basis for separation from more polar starting materials like 4-hydroxybenzaldehyde and less polar byproducts.

Potential Impurities

The primary impurities in the crude product from the Williamson ether synthesis of this compound may include:

  • 4-Hydroxybenzaldehyde: Unreacted starting material, which is significantly more polar than the desired product.

  • 1-Bromododecane: Unreacted starting material, which is less polar than the desired product.

  • Potassium Carbonate: The base used in the reaction, which is typically removed during the initial work-up but may persist in trace amounts.

Experimental Protocol

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or n-hexane)

  • Ethyl acetate

  • Glass chromatography column

  • Separatory funnel (for gradient elution)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of hexane and ethyl acetate. A starting ratio of 9:1 (hexane:ethyl acetate) is recommended.

    • Visualize the spots under a UV lamp. The desired product, this compound, should have an Rf value between 0.3 and 0.5 in an appropriate solvent system. Adjust the solvent polarity to achieve optimal separation from impurities.

  • Column Preparation (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the packed silica gel.

    • Drain the excess hexane until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

  • Elution:

    • Begin the elution with a non-polar solvent system, such as 100% hexane or a mixture with a low percentage of ethyl acetate (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). This will allow for the separation of compounds with different polarities. A suggested gradient is from 2% to 10% ethyl acetate in hexane.

    • Collect the eluent in fractions using test tubes or flasks.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Spot each fraction on a TLC plate and develop it using the same solvent system as in the initial analysis.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid or oil.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf Value (approximate)
1-Bromododecane (impurity)9:1> 0.8
This compound (Product) 9:1 0.4 - 0.6
4-Hydroxybenzaldehyde (impurity)9:1< 0.1

Table 2: Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 2% to 10%)
Sample Loading Concentrated solution in a non-polar solvent
Elution Mode Gradient Elution
Detection TLC with UV visualization (254 nm)

Table 3: Purity Assessment

AnalysisBefore Purification (Crude)After Purification
Appearance Yellowish solid/oilWhite to off-white solid
Purity (by GC-MS or NMR) Variable (typically 70-90%)> 98%
¹H NMR (CDCl₃, δ ppm) Complex spectrum with impurity peaks9.88 (s, 1H, CHO), 7.83 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 4.03 (t, 2H, OCH₂), 1.82 (m, 2H, OCH₂CH₂), 1.46-1.26 (m, 18H, -(CH₂)₉-), 0.88 (t, 3H, CH₃)
FT-IR (cm⁻¹) Broad peaks, potential -OH stretch~2920, 2850 (C-H), ~1685 (C=O, aldehyde), ~1600, 1580 (C=C, aromatic), ~1250 (C-O, ether)[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis Optimize Solvent System sample_loading Sample Loading crude_product->sample_loading column_packing Column Packing (Silica Gel) column_packing->sample_loading elution Gradient Elution (Hexane/EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides a reliable method for the purification of this compound from common impurities using silica gel column chromatography. The use of a gradient elution with a hexane and ethyl acetate mobile phase allows for efficient separation, yielding a product of high purity suitable for demanding applications in research and development. The provided data tables and workflow diagram serve as a comprehensive guide for researchers and scientists performing this purification.

References

The Versatility of 4-(Dodecyloxy)benzaldehyde in Schiff Base Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(Dodecyloxy)benzaldehyde in the synthesis of Schiff bases. These compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and liquid crystalline properties.

Introduction to this compound in Schiff Base Synthesis

Schiff bases, characterized by the azomethine group (-HC=N-), are versatile compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] The incorporation of a long lipophilic dodecyloxy chain via this compound can significantly influence the physicochemical and biological properties of the resulting Schiff bases. This modification can enhance membrane permeability, a crucial factor for drug efficacy, and can also induce liquid crystalline behavior. Schiff bases derived from substituted benzaldehydes have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

Synthesis of the Precursor: this compound

The synthesis of this compound is a crucial first step. It is typically prepared via the alkylation of 4-hydroxybenzaldehyde with a dodecyl halide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-hydroxybenzaldehyde

  • 1-Bromododecane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (1 equivalent), 1-bromododecane (1.2 equivalents), and potassium carbonate (2 equivalents) in acetone is refluxed for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with deionized water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

General Protocol for Schiff Base Synthesis using this compound

The following is a general and adaptable protocol for the synthesis of Schiff bases from this compound and various primary amines.

Experimental Protocol: General Schiff Base Synthesis

Materials:

  • This compound

  • A selected primary amine (e.g., aniline, substituted aniline, amino acid, etc.)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve the chosen primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.[5]

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Characterization of Schiff Bases

The synthesized Schiff bases are typically characterized by various spectroscopic methods to confirm their structure and purity.

Technique Key Observables
FTIR Spectroscopy Appearance of a characteristic imine (C=N) stretching band around 1600-1630 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde and the N-H bending band of the primary amine.
¹H NMR Spectroscopy A singlet peak in the range of δ 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-). Signals corresponding to the aromatic protons and the long alkyl chain of the dodecyloxy group.
¹³C NMR Spectroscopy A signal in the range of δ 150-165 ppm attributed to the imine carbon (-CH=N-).
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.

Applications in Drug Development and Materials Science

Schiff bases derived from this compound are promising candidates for various applications.

Antimicrobial Activity

Schiff bases are known to exhibit significant antimicrobial properties.[2][7] The imine group is crucial for their biological activity. The long dodecyloxy chain can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. While specific data for this compound derived Schiff bases is limited in the provided search results, related compounds have shown activity against a range of bacteria and fungi.

Anticancer Activity

Numerous Schiff bases have been investigated for their potential as anticancer agents.[5][8] The proposed mechanism of action often involves the azomethine group, which can interact with biological macromolecules.[5][9] The cytotoxic effects of these compounds are often evaluated using cell viability assays, such as the MTT assay, against various cancer cell lines.

Compound Type Cancer Cell Line IC₅₀ (µg/mL)
Schiff base of 4-nitrobenzaldehydeTongue Squamous Cell Carcinoma Fibroblasts (TSCCF)446.68[5][9][10]
Schiff base of 4-nitrobenzaldehydeNormal Human Gingival Fibroblasts (NHGF)977.24[5][9][10]
Carbon dot-based Schiff basesGlioma GL261 cells17.9[8]
Carbon dot-based Schiff basesU251 cells14.9[8]

Note: The data presented above is for structurally related Schiff bases and is intended to be illustrative of the potential activity. Specific testing is required for Schiff bases derived from this compound.

Liquid Crystalline Properties

The presence of a long alkyl chain, such as the dodecyloxy group, in a rigid molecular structure is a common feature of liquid crystalline compounds. Schiff bases derived from this compound are therefore potential candidates for exhibiting thermotropic liquid crystal behavior, such as nematic or smectic phases.[11][12] This property is of interest in the development of advanced materials for displays and sensors.

Visualizing the Synthesis and Potential Mechanisms

To further illustrate the concepts discussed, the following diagrams have been generated.

Schiff_Base_Synthesis_Workflow cluster_process Reaction Conditions 4_dodecyloxybenzaldehyde This compound solvent Ethanol/Methanol primary_amine Primary Amine (R-NH2) catalyst Glacial Acetic Acid (cat.) reflux Reflux (2-4h) product Schiff Base reflux->product

Caption: Workflow for the synthesis of Schiff bases from this compound.

Proposed_Anticancer_Mechanism Schiff_Base Schiff Base (-HC=N- group) Cell_Membrane Cancer Cell Membrane (Lipophilic Interaction) Schiff_Base->Cell_Membrane Penetration Intracellular_Targets Intracellular Targets (e.g., DNA, Enzymes) Cell_Membrane->Intracellular_Targets Interaction Apoptosis Apoptosis (Programmed Cell Death) Intracellular_Targets->Apoptosis Induction

Caption: Proposed mechanism of anticancer activity for Schiff bases.

References

Application of 4-(Dodecyloxy)benzaldehyde in the Formation of Thermotropic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-(Dodecyloxy)benzaldehyde is a crucial intermediate in the synthesis of various thermotropic liquid crystals, which are materials that exhibit liquid crystalline properties within a specific temperature range. The molecular structure of this compound, featuring a rigid benzaldehyde core and a flexible dodecyloxy chain, makes it an ideal building block for creating calamitic (rod-shaped) liquid crystals. These materials are of significant interest in the development of advanced technologies such as displays, sensors, and optical devices.

The long dodecyloxy chain (C12H25O-) provides the necessary flexibility and influences the melting point and the type of mesophase (e.g., nematic, smectic) that the final compound will exhibit. The benzaldehyde group offers a reactive site for the formation of various linkages, most commonly Schiff bases (-CH=N-) and esters (-COO-), allowing for the systematic modification of the molecular structure to fine-tune the liquid crystalline properties.

By reacting this compound with different anilines or phenols, researchers can synthesize homologous series of liquid crystals. Studying these series allows for the investigation of structure-property relationships, such as how the length of a terminal alkyl chain on the aniline or phenol moiety affects the phase transition temperatures and the stability of the mesophases. For instance, increasing the chain length often leads to the induction of more ordered smectic phases in addition to or in place of the nematic phase.[1][2][3]

The resulting liquid crystalline materials can be characterized by their unique optical textures when viewed under a polarized optical microscope (POM) and by their thermal transitions, which are determined using differential scanning calorimetry (DSC). These characterization techniques are fundamental in identifying the type of mesophase and the temperature range over which it is stable.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key precursor, this compound, from 4-hydroxybenzaldehyde and 1-bromododecane.

Materials:

  • 4-hydroxybenzaldehyde

  • 1-bromododecane

  • Potassium carbonate (K2CO3)

  • Acetone

  • Ethanol

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (0.1 mol), 1-bromododecane (0.1 mol), and anhydrous potassium carbonate (0.1 mol).

  • Add 150 mL of acetone to the flask.

  • Attach a reflux condenser and reflux the mixture with stirring for 24 hours.

  • After reflux, filter the hot solution to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • Recrystallize the resulting solid from ethanol to obtain colorless crystals of this compound.

Protocol 2: Synthesis of a Schiff Base Liquid Crystal

This protocol details the synthesis of a Schiff base liquid crystal, N-(4-(dodecyloxy)benzylidene)-4-ethoxyaniline, through the condensation of this compound and 4-ethoxyaniline.

Materials:

  • This compound (from Protocol 1)

  • 4-ethoxyaniline

  • Absolute ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve this compound (0.01 mol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add a solution of 4-ethoxyaniline (0.01 mol) in 20 mL of absolute ethanol to the flask.

  • Attach a reflux condenser and reflux the mixture with stirring for 4 hours.

  • After reflux, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure Schiff base liquid crystal.

Protocol 3: Characterization of Liquid Crystalline Properties

This protocol outlines the standard methods for characterizing the mesomorphic properties of the synthesized compounds.

Instrumentation:

  • Polarized Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

    • Heat the slide on the hot stage of the POM to the isotropic liquid phase (a completely dark field of view under crossed polarizers).

    • Cool the sample slowly (e.g., 1-2 °C/min) and observe the formation of optical textures.

    • Identify the mesophases based on their characteristic textures (e.g., Schlieren or marbled textures for nematic phases; focal-conic fan or mosaic textures for smectic phases).

    • Record the temperatures at which phase transitions occur.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (3-5 mg) into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic phase).

    • Cool the sample at the same rate to a temperature below its melting point.

    • Perform a second heating and cooling cycle to ensure thermal equilibrium and obtain reproducible results.

    • The phase transition temperatures are identified as the peak temperatures in the DSC thermograms. The enthalpy of each transition can also be calculated from the peak area.

Data Presentation

The following tables summarize the phase transition temperatures for a homologous series of Schiff bases derived from 4-(alkoxy)benzaldehydes, illustrating the effect of the alkoxy chain length on the liquid crystalline properties.

Table 1: Phase Transition Temperatures of a Homologous Series of Schiff Bases: (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline

n (Alkyloxy Chain Length)Melting Point (°C)Clearing Point (SmA to Isotropic) (°C)Mesophase Type
6135.0118.0 (on cooling)Smectic A
8128.0124.0Smectic A
16118.5135.5Smectic A

Data compiled from a study on benzyloxy-terminated Schiff bases, demonstrating that longer terminal chains can stabilize the smectic A phase.[4]

Table 2: Mesomorphic Properties of Cinnamaldehyde-Based Schiff Bases with Different Terminal Groups

Terminal GroupMelting Point (°C)Clearing Point (°C)Mesophase
-Cl231.5240.7Nematic
-Br225.1235.4Nematic
-OCH3198.2210.3Nematic
-OC7H15180.4195.6Nematic
-OC12H25175.8188.9Nematic

This table showcases that compounds derived from this compound (terminal group -OC12H25) exhibit nematic liquid crystal behavior.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_lc_formation Liquid Crystal Formation cluster_characterization Characterization 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde K2CO3_Acetone K2CO3, Acetone Reflux 4-Hydroxybenzaldehyde->K2CO3_Acetone 1-Bromododecane 1-Bromododecane 1-Bromododecane->K2CO3_Acetone This compound This compound K2CO3_Acetone->this compound Ethanol_Reflux Ethanol Reflux This compound->Ethanol_Reflux 4-Ethoxyaniline 4-Ethoxyaniline 4-Ethoxyaniline->Ethanol_Reflux Schiff_Base_LC N-(4-(Dodecyloxy)benzylidene) -4-ethoxyaniline Ethanol_Reflux->Schiff_Base_LC POM Polarized Optical Microscopy (POM) Schiff_Base_LC->POM DSC Differential Scanning Calorimetry (DSC) Schiff_Base_LC->DSC Mesophase_Properties Phase Transition Temps & Optical Textures POM->Mesophase_Properties DSC->Mesophase_Properties

Caption: Experimental workflow for the synthesis and characterization of liquid crystals.

Structure_Property_Relationship cluster_molecule Molecular Structure cluster_properties Liquid Crystalline Properties Core This compound Core Linkage Schiff Base Linkage (-CH=N-) Core->Linkage Terminal_Group Terminal Group (e.g., -OCnH2n+1) Linkage->Terminal_Group Nematic Nematic Phase Terminal_Group->Nematic Short Chain (n) Smectic Smectic Phase Terminal_Group->Smectic Long Chain (n) Clearing_Point Clearing Point Terminal_Group->Clearing_Point Influences

Caption: Structure-property relationship in Schiff base liquid crystals.

References

Application Notes and Protocols for Knoevenagel Condensation with 4-(Dodecyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base such as piperidine. The resulting products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials.

4-(Dodecyloxy)benzaldehyde is a key starting material, incorporating a long lipophilic alkyl chain that can impart unique solubility and self-assembly properties to the final products. This application note provides detailed protocols for the Knoevenagel condensation of this compound with three common active methylene compounds: malononitrile, ethyl cyanoacetate, and 2-cyanoacetamide.

General Reaction Mechanism

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.

  • Aldol Addition: A tetrahedral intermediate is formed, which then protonates to yield an aldol-type addition product.

  • Dehydration: The aldol adduct readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated product.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of this compound with various active methylene compounds.

Active Methylene CompoundProductCatalystSolventTemp. (°C)Time (h)Yield (%)
Malononitrile2-(4-(Dodecyloxy)benzylidene)malononitrilePiperidineEthanolReflux3~90-95
Ethyl CyanoacetateEthyl 2-cyano-3-(4-(dodecyloxy)phenyl)acrylatePiperidineEthanolReflux4~85-90
2-Cyanoacetamide2-Cyano-3-(4-(dodecyloxy)phenyl)acrylamidePiperidineMethanolReflux2~90

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(Dodecyloxy)benzylidene)malononitrile

This protocol is adapted from the synthesis of a structurally similar benzyloxy derivative.[1]

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 3-5 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2-(4-(dodecyloxy)benzylidene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(dodecyloxy)phenyl)acrylate

This protocol is based on general procedures for the piperidine-catalyzed Knoevenagel condensation of substituted benzaldehydes with ethyl cyanoacetate.[2][3]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

  • Add a few drops of piperidine as a catalyst.

  • Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

  • Wash the collected solid with cold ethanol.

  • Dry the purified ethyl 2-cyano-3-(4-(dodecyloxy)phenyl)acrylate in a vacuum oven.

Protocol 3: Synthesis of 2-Cyano-3-(4-(dodecyloxy)phenyl)acrylamide

This protocol is adapted from a procedure for the condensation of a substituted benzaldehyde with 2-cyanoacetamide.[4]

Materials:

  • This compound

  • 2-Cyanoacetamide

  • Piperidine

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, create a slurry of this compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) in methanol.

  • Add piperidine (catalytic amount, e.g., 10 drops) to the mixture.

  • Heat the mixture to reflux for 2 hours.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Collect the precipitated product by suction filtration.

  • Wash the intense-yellow crystals with cold isopropanol.

  • Air-dry the final product, 2-cyano-3-(4-(dodecyloxy)phenyl)acrylamide.

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product reactant_node reactant_node process_node process_node product_node product_node catalyst_node catalyst_node A This compound Reaction Mixing and Reflux A->Reaction B Active Methylene Compound B->Reaction Catalyst Piperidine Catalyst->Reaction Solvent Ethanol or Methanol Solvent->Reaction Cooling Cooling & Precipitation Reaction->Cooling Completion Filtration Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Product α,β-Unsaturated Product Drying->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Signaling_Pathway cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Aldol Addition cluster_step4 Step 4: Dehydration reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node ActiveMethylene Active Methylene Compound Enolate Enolate (Nucleophile) ActiveMethylene->Enolate + Piperidine Piperidine1 Piperidine (Base) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Aldehyde Aldehyde This compound (Electrophile) AldolAdduct Aldol Adduct Tetrahedral->AldolAdduct Protonation FinalProduct α,β-Unsaturated Product AldolAdduct->FinalProduct - H₂O Water Water

Caption: General mechanism of the Knoevenagel condensation.

References

Application Note: FT-IR Spectroscopy for the Characterization of 4-(Dodecyloxy)benzaldehyde and its Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the synthesis and characterization of 4-(dodecyloxy)benzaldehyde and its subsequent conversion to a Schiff base derivative using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a valuable intermediate in the synthesis of liquid crystals, pharmaceuticals, and other advanced organic materials. FT-IR spectroscopy serves as a rapid, reliable, and non-destructive technique to monitor the progress of the synthesis by identifying key functional group transformations. This document outlines the complete experimental workflow, from synthesis to spectral analysis, and includes a summary of characteristic vibrational frequencies to facilitate data interpretation.

Introduction

4-(Alkoxy)benzaldehyde derivatives are crucial building blocks in organic synthesis. The long alkyl chain of this compound, in particular, imparts specific physicochemical properties, making it a precursor for calamitic liquid crystals and various biologically active molecules.[1] The synthesis typically involves a Williamson ether synthesis, followed by derivatization of the aldehyde group, for example, through condensation reactions to form Schiff bases or chalcones.[2][3]

FT-IR spectroscopy is an indispensable tool for monitoring these synthetic transformations. By tracking the appearance and disappearance of characteristic absorption bands corresponding to specific functional groups, researchers can confirm the successful formation of the desired products at each stage. This note focuses on the FT-IR characterization of:

  • The starting material, 4-hydroxybenzaldehyde.

  • The intermediate product, this compound.

  • A final Schiff base derivative.

Experimental Protocols

2.1. Protocol 1: Synthesis of this compound

This procedure is adapted from the Williamson ether synthesis method used for similar alkoxy benzaldehydes.[2]

  • Reagents and Materials:

    • 4-hydroxybenzaldehyde (1.0 eq)

    • 1-Bromododecane (1.05 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Ethanol or 2-Butanone (solvent)

    • Round-bottom flask equipped with a reflux condenser

    • Magnetic stirrer and heating mantle

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add 4-hydroxybenzaldehyde, potassium carbonate, and ethanol.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-bromododecane to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Wash the residue with small portions of ethanol.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from ethanol/water to yield this compound as a solid.

2.2. Protocol 2: Synthesis of a this compound Schiff Base Derivative

This protocol describes the condensation reaction of the synthesized aldehyde with an aromatic amine (e.g., aniline) to form an imine (Schiff base).

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Aniline (1.0 eq)

    • Ethanol (solvent)

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add aniline to the solution, followed by a few drops of glacial acetic acid.

    • Reflux the mixture for 2-4 hours. Monitor the reaction via TLC for the disappearance of the aldehyde spot.

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the Schiff base.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

2.3. Protocol 3: FT-IR Analysis

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two NaCl or KBr salt plates to create a thin film.[4]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over a wavenumber range of 4000-400 cm⁻¹.[5]

    • The instrument's software will automatically perform a background subtraction.

Data Presentation and Interpretation

The success of the synthesis is confirmed by observing specific changes in the FT-IR spectrum at each step. The key is to note the disappearance of reactant functional groups and the appearance of product functional groups.

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) for Synthesis Monitoring

Functional GroupVibration Type4-HydroxybenzaldehydeThis compoundSchiff Base Derivative
-OH (Phenolic) O-H Stretch, H-bonded~3200-3400 (broad)AbsentAbsent
-CH (Aliphatic) C-H StretchAbsent2920-2960 (strong), 2850-2870 (strong)2920-2960 (strong), 2850-2870 (strong)
-CH (Aromatic) C-H Stretch~3030-3100 (weak)~3030-3100 (weak)~3030-3100 (weak)
-CHO (Aldehyde) C-H Stretch~2820, ~2720~2820, ~2720Absent
C=O (Aldehyde) C=O Stretch~1685~1693[6]Absent
C=C (Aromatic) C=C Stretch~1580-1600~1580-1600~1580-1600
C-O (Ether) C-O-C Asymmetric StretchNot prominent~1255[6]~1255
C-O (Phenolic) C-O Stretch~1280AbsentAbsent
C=N (Imine) C=N StretchAbsentAbsent~1604-1625[6]
  • Step 1 Analysis (4-hydroxybenzaldehyde → this compound): The most significant spectral changes are the disappearance of the broad phenolic O-H stretching band from ~3200-3400 cm⁻¹ and the appearance of strong, sharp peaks in the 2850-2960 cm⁻¹ region, which are characteristic of the aliphatic C-H stretching from the dodecyl chain.[7]

  • Step 2 Analysis (this compound → Schiff Base): The key indicators of a successful reaction are the disappearance of the strong aldehyde C=O stretching peak around 1693 cm⁻¹ and the two weaker aldehyde C-H stretching bands (~2720 and ~2820 cm⁻¹).[4] Concurrently, a new band appears in the 1604-1625 cm⁻¹ region, corresponding to the C=N (imine) stretch of the newly formed Schiff base.[6]

Mandatory Visualizations

The following diagrams illustrate the experimental and logical workflows for the characterization process.

cluster_start Starting Materials cluster_proc1 Protocol 1: Ether Synthesis cluster_proc2 Protocol 2: Schiff Base Synthesis cluster_analysis FT-IR Characterization SM1 4-Hydroxybenzaldehyde P1_React React SM1 + SM2 (K2CO3, Ethanol, Reflux) SM1->P1_React SM2 1-Bromododecane SM2->P1_React SM3 Aniline P2_React React Product 1 + Aniline (Ethanol, H+, Reflux) SM3->P2_React P1_Purify Filter & Recrystallize P1_React->P1_Purify P1_Product Product 1: This compound P1_Purify->P1_Product P1_Product->P2_React FTIR1 Acquire FT-IR of Product 1 P1_Product->FTIR1 P2_Purify Precipitate & Filter P2_React->P2_Purify P2_Product Final Product: Schiff Base Derivative P2_Purify->P2_Product FTIR2 Acquire FT-IR of Final Product P2_Product->FTIR2 Compare Compare Spectra & Confirm Transformations FTIR1->Compare FTIR2->Compare

Caption: Synthetic and analytical workflow diagram.

cluster_mol Functional Groups cluster_ir Characteristic FT-IR Absorption Region (cm⁻¹) FG Phenolic -OH Aliphatic C-H Aldehyde C=O Aldehyde C-H Ether C-O-C Imine C=N IR_Regions 3200-3400 (Broad) 2850-2960 (Strong) ~1690 (Strong) 2720 & 2820 (Weak) ~1255 (Strong) ~1620 (Medium) FG->IR_Regions:f0 Disappears in Step 1 FG->IR_Regions:f1 Appears in Step 1 FG->IR_Regions:f2 Disappears in Step 2 FG->IR_Regions:f3 Disappears in Step 2 FG->IR_Regions:f4 Appears in Step 1 FG->IR_Regions:f5 Appears in Step 2

Caption: Correlation of functional groups to FT-IR peaks.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the real-time monitoring and structural confirmation of this compound and its derivatives. By following the detailed protocols and utilizing the provided spectral data for comparison, researchers can confidently verify the key functional group transformations throughout the synthetic pathway. The distinct shifts and the appearance or disappearance of characteristic peaks provide unequivocal evidence of successful etherification and subsequent imine formation, making FT-IR an essential quality control and characterization tool in the synthesis of complex organic molecules.

References

Application Notes and Protocols for 1H NMR Analysis of 4-(Dodecyloxy)benzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dodecyloxy)benzaldehyde is a versatile intermediate in organic synthesis, frequently employed in the construction of molecules with applications in materials science, liquid crystals, and medicinal chemistry. Its long alkyl chain imparts significant lipophilicity, making it a valuable building block for targeting lipid-rich biological environments. Accurate characterization of its reaction products is crucial for quality control and for understanding reaction outcomes. This document provides detailed protocols and 1H NMR analysis for common transformations of this compound, including reduction, imine formation, and chalcone synthesis.

1H NMR Analysis of this compound

The 1H NMR spectrum of this compound serves as a baseline for comparison with its reaction products. The key diagnostic signals are the aldehydic proton, the aromatic protons, and the protons of the dodecyloxy chain.

Table 1: 1H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde (-CHO)~9.88s1H-
Aromatic (Ha)~7.83d2H~8.8
Aromatic (Hb)~6.98d2H~8.8
Methylene (-OCH₂-)~4.05t2H~6.6
Methylene (-OCH₂CH₂-)~1.82p2H~6.7
Methylene (-(CH₂)₉-)~1.47 - 1.27m18H-
Methyl (-CH₃)~0.88t3H~6.8

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic protons ortho to the aldehyde (Ha) are deshielded compared to the protons ortho to the dodecyloxy group (Hb)[1].

Common Reactions and 1H NMR Analysis of Products

Reduction to 4-(Dodecyloxy)benzyl alcohol

The reduction of the aldehyde functionality to a primary alcohol is a common transformation. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose.

Experimental Protocol: Reduction of this compound

  • Dissolve this compound (1.0 eq.) in methanol or ethanol (10-15 mL per gram of aldehyde) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise over 10-15 minutes with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

1H NMR Analysis of 4-(Dodecyloxy)benzyl alcohol

The most significant changes in the 1H NMR spectrum upon reduction are the disappearance of the aldehyde proton signal and the appearance of a benzylic methylene signal and a hydroxyl proton signal.

Table 2: Representative 1H NMR Data for 4-(Dodecyloxy)benzyl alcohol

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic (Ha)~7.28d2H~8.6
Aromatic (Hb)~6.89d2H~8.6
Benzylic (-CH₂OH)~4.65s2H-
Hydroxyl (-OH)~1.65br s1H-
Methylene (-OCH₂-)~3.98t2H~6.6
Methylene (-OCH₂CH₂-)~1.79p2H~6.7
Methylene (-(CH₂)₉-)~1.45 - 1.29m18H-
Methyl (-CH₃)~0.88t3H~6.8

Note: The chemical shift of the hydroxyl proton can vary depending on the concentration and solvent.

Imine Formation with Benzylamine

Imines (Schiff bases) are formed by the condensation of an aldehyde with a primary amine. This reaction is typically acid-catalyzed and involves the removal of water.

Experimental Protocol: Synthesis of N-benzyl-1-(4-(dodecyloxy)phenyl)methanimine

  • To a solution of this compound (1.0 eq.) in toluene or ethanol (10 mL per gram of aldehyde), add benzylamine (1.05 eq.).

  • Add a catalytic amount of a weak acid, such as acetic acid (a few drops).

  • Heat the mixture to reflux for 2-4 hours. Water can be removed azeotropically using a Dean-Stark apparatus if using toluene.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

1H NMR Analysis of N-benzyl-1-(4-(dodecyloxy)phenyl)methanimine

The key spectral change is the disappearance of the aldehyde proton and the appearance of a new singlet for the imine proton (-CH=N-). The benzylic protons of the benzylamine moiety also appear as a singlet.

Table 3: Representative 1H NMR Data for N-benzyl-1-(4-(dodecyloxy)phenyl)methanimine

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Imine (-CH=N-)~8.41s1H-
Aromatic (Ha)~7.75d2H~8.8
Aromatic (benzyl)~7.40 - 7.25m5H-
Aromatic (Hb)~6.95d2H~8.8
Benzylic (-NCH₂-)~4.84s2H-
Methylene (-OCH₂-)~4.00t2H~6.6
Methylene (-OCH₂CH₂-)~1.80p2H~6.7
Methylene (-(CH₂)₉-)~1.46 - 1.28m18H-
Methyl (-CH₃)~0.88t3H~6.8
Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed aldol condensation between an aldehyde and an acetophenone derivative, known as the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-3-(4-(dodecyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

  • In a round-bottom flask, dissolve 4-methoxyacetophenone (1.0 eq.) and this compound (1.0 eq.) in ethanol (10-20 mL).

  • Add an aqueous solution of sodium hydroxide (2-3 eq., e.g., 40% w/v) dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product completely.

  • Filter the solid product, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

1H NMR Analysis of (E)-3-(4-(dodecyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

The formation of the chalcone is confirmed by the appearance of two doublets for the vinyl protons (Hα and Hβ) with a large coupling constant (~15-16 Hz), characteristic of a trans-alkene. The aldehyde proton signal will be absent.

Table 4: Representative 1H NMR Data for (E)-3-(4-(dodecyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic (Ha')~8.02d2H~8.9
Vinyl (Hβ)~7.78d1H~15.6
Aromatic (Ha)~7.58d2H~8.7
Vinyl (Hα)~7.38d1H~15.6
Aromatic (Hb')~6.98d2H~8.9
Aromatic (Hb)~6.92d2H~8.7
Methoxy (-OCH₃)~3.88s3H-
Methylene (-OCH₂-)~4.01t2H~6.6
Methylene (-OCH₂CH₂-)~1.81p2H~6.7
Methylene (-(CH₂)₉-)~1.46 - 1.28m18H-
Methyl (-CH₃)~0.88t3H~6.8

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows for the synthesis and analysis of the described reaction products.

Reaction_Workflow cluster_start Starting Material cluster_reactions Reactions cluster_products Products cluster_analysis Analysis 4-Dodecyloxybenzaldehyde 4-Dodecyloxybenzaldehyde Reduction Reduction (NaBH4, MeOH) 4-Dodecyloxybenzaldehyde->Reduction Imine_Formation Imine Formation (Benzylamine, H+) 4-Dodecyloxybenzaldehyde->Imine_Formation Chalcone_Synthesis Chalcone Synthesis (Ar-Ac, OH-) 4-Dodecyloxybenzaldehyde->Chalcone_Synthesis Alcohol 4-(Dodecyloxy)benzyl alcohol Reduction->Alcohol Imine Imine Derivative Imine_Formation->Imine Chalcone Chalcone Derivative Chalcone_Synthesis->Chalcone NMR_Analysis 1H NMR Analysis Alcohol->NMR_Analysis Imine->NMR_Analysis Chalcone->NMR_Analysis

Caption: General workflow for the synthesis and analysis of this compound derivatives.

NMR_Analysis_Logic Start 1H NMR Spectrum of Reaction Mixture Aldehyde_Signal Aldehyde Proton Signal (~9.9 ppm) Present? Start->Aldehyde_Signal Benzylic_Signal Benzylic -CH2OH Signal (~4.7 ppm) Present? Aldehyde_Signal->Benzylic_Signal No Incomplete Incomplete Reaction Aldehyde_Signal->Incomplete Yes Imine_Signal Imine -CH=N- Signal (~8.4 ppm) Present? Benzylic_Signal->Imine_Signal No Reduction_Product Reduction Product Formed Benzylic_Signal->Reduction_Product Yes Vinyl_Signals Vinyl Protons (doublets, J ~16 Hz) Present? Imine_Signal->Vinyl_Signals No Imine_Product Imine Product Formed Imine_Signal->Imine_Product Yes Chalcone_Product Chalcone Product Formed Vinyl_Signals->Chalcone_Product Yes Side_Products Check for Side Products Vinyl_Signals->Side_Products No

Caption: Logical workflow for identifying reaction products from 1H NMR spectra.

References

Probing the In-Between: An Application Guide to Characterizing Mesomorphic Properties of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setups and protocols for studying the mesomorphic properties of chemical derivatives. A thorough understanding of these liquid crystalline phases is crucial for the rational design of molecules with specific self-assembling behaviors, a key aspect in fields ranging from materials science to drug delivery.

The following sections detail the principles and step-by-step protocols for three essential techniques: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). Furthermore, this guide presents quantitative data for representative Schiff base and chalcone derivatives to illustrate the application of these methods.

Core Characterization Techniques: Principles and Protocols

The investigation of mesomorphic properties relies on a combination of thermal analysis, optical inspection, and structural determination.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions and quantifying their associated enthalpy changes. It measures the heat flow into or out of a sample as a function of temperature.

Experimental Protocol for DSC Analysis:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the derivative sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to create an inert atmosphere and prevent oxidation.

    • Calibrate the instrument for temperature and enthalpy using a standard with a known melting point and enthalpy of fusion (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its lowest expected transition temperature.

    • Heat the sample at a constant rate (a typical rate is 10 °C/min) to a temperature above its clearing point (the transition to the isotropic liquid phase).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.

    • Cool the sample at the same constant rate back to the initial temperature.

    • A second heating scan is often performed to ensure the reproducibility of the thermal events.

  • Data Analysis:

    • The temperatures of phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.

    • The enthalpy change (ΔH) associated with each transition is calculated by integrating the area under the corresponding peak.

Polarized Optical Microscopy (POM)

POM is a powerful technique for the direct visualization and identification of different mesophases based on their unique optical textures.

Experimental Protocol for POM Analysis:

  • Sample Preparation:

    • Place a small amount of the derivative powder on a clean glass microscope slide.

    • Gently place a coverslip over the sample.

    • Heat the slide on a hot stage to the isotropic liquid phase of the compound.

    • Apply gentle pressure to the coverslip to create a thin, uniform film.

  • Microscope Setup:

    • Place the prepared slide on the hot stage of the polarizing microscope.

    • Ensure the polarizer and analyzer are crossed (90° to each other), resulting in a dark field of view in the absence of a birefringent sample.

  • Observation and Texture Identification:

    • Slowly cool the sample from the isotropic liquid phase at a controlled rate (e.g., 1-5 °C/min).

    • Observe the sample through the eyepieces as it cools. The appearance of bright, textured regions indicates the formation of a liquid crystalline phase.

    • Identify the specific mesophase based on the characteristic optical textures. Common textures include:

      • Nematic: Schlieren textures with two- or four-brush disclinations, or marbled textures.

      • Smectic A: Fan-shaped textures or homeotropic textures (which appear dark).

      • Smectic C: Broken fan-shaped textures or schlieren textures.

    • Record the temperatures at which these textures appear and disappear, corresponding to the phase transition temperatures. These should be correlated with the transitions observed in the DSC thermogram.

    • Capture images of the observed textures for documentation and analysis.

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structural parameters of the mesophases, such as layer spacing in smectic phases.

Experimental Protocol for XRD Analysis:

  • Sample Preparation:

    • For powder diffraction, finely grind the derivative to ensure a random orientation of the crystallites.

    • Load the powdered sample into a sample holder, ensuring a flat, smooth surface.

    • For temperature-dependent studies, the sample is typically loaded into a thin-walled glass capillary tube which is then sealed.

  • Instrument Setup:

    • Mount the sample in the diffractometer. For capillary samples, a specialized temperature-controlled stage is used.

    • Align the X-ray source (commonly Cu Kα radiation) and detector.

  • Data Acquisition:

    • For powder samples at room temperature, scan a range of 2θ angles (typically from 2° to 40°) to obtain the diffraction pattern.

    • For temperature-dependent studies, heat the sample to the desired mesophase temperature and allow it to equilibrate.

    • Collect the diffraction pattern at that temperature. This is repeated for each mesophase identified by DSC and POM.

  • Data Analysis:

    • Small-angle region (low 2θ): Sharp, intense reflections in this region are characteristic of the layered structure of smectic phases. The layer spacing (d) can be calculated using Bragg's Law (nλ = 2d sinθ).

    • Wide-angle region (high 2θ): A broad, diffuse halo in this region is indicative of the liquid-like disorder within the layers (for smectic phases) or of the lack of positional order (for nematic phases). The position of this halo gives an indication of the average intermolecular distance.

Data Presentation: Mesomorphic Properties of Representative Derivatives

The following tables summarize the transition temperatures and enthalpy changes for selected Schiff base and chalcone derivatives, illustrating the type of quantitative data obtained from DSC analysis.

Table 1: Mesomorphic Properties of 4-(4-(alkoxy)phenylimino)methyl)phenyl nicotinate Derivatives

Compound (n)TransitionTemperature (°C)ΔH (kJ/mol)Mesophase
6 Cr → N125.828.5Nematic
N → I195.50.8
8 Cr → N120.332.1Nematic
N → I185.20.7
16 Cr → N110.145.3Nematic
N → I155.60.6

Cr = Crystal, N = Nematic, I = Isotropic

Table 2: Mesomorphic Properties of bis(4-n-alkoxy benzoyloxy) α-phenyl β-benzoyl-ethylenes Derivatives

Compound (n)TransitionTemperature (°C)ΔH (kJ/mol)Mesophase(s)
5 Cr → N115.0-Nematic
N → I132.0-
6 Cr → N110.0-Nematic
N → I135.0-
7 Cr → N105.0-Nematic
N → I134.0-
8 Cr → SmA103.0-Smectic A, Nematic
SmA → N118.0-
N → I131.0-

Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic. Enthalpy data was not provided in the source material.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the characterization techniques.

Experimental_Workflow cluster_synthesis Derivative Synthesis cluster_characterization Mesomorphic Property Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Derivative DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC POM Polarized Optical Microscopy (POM) Synthesis->POM XRD X-ray Diffraction (XRD) Synthesis->XRD Phase_Transitions Identify Phase Transitions (Temperatures, Enthalpies) DSC->Phase_Transitions Mesophase_ID Identify Mesophases (Optical Textures) POM->Mesophase_ID Structural_Params Determine Structural Parameters (e.g., d-spacing) XRD->Structural_Params Structure_Property Structure-Property Relationship Phase_Transitions->Structure_Property Mesophase_ID->Structure_Property Structural_Params->Structure_Property

Figure 1: Experimental workflow for characterizing mesomorphic properties.

Technique_Relationship DSC DSC (Thermal Transitions) Mesophase_Characterization Comprehensive Mesophase Characterization DSC->Mesophase_Characterization Confirms Transitions POM POM (Optical Textures) POM->Mesophase_Characterization Identifies Phases XRD XRD (Structural Information) XRD->Mesophase_Characterization Determines Structure Mesophase_Characterization->DSC Guides Temp. Program Mesophase_Characterization->POM Correlates with Textures Mesophase_Characterization->XRD Informs Structural Model

Figure 2: Interrelationship of key characterization techniques.

Application Notes and Protocols: Synthesis of Organic Dyes Using 4-(Dodecyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dodecyloxy)benzaldehyde is a versatile aromatic aldehyde that serves as a key building block in the synthesis of various organic dyes. The long dodecyloxy tail (a C12 alkyl chain attached via an ether linkage) imparts unique properties to the resulting dye molecules, such as increased solubility in organic solvents and liquid crystalline behavior. These characteristics are highly desirable in applications like dye-sensitized solar cells (DSSCs), nonlinear optical (NLO) materials, and fluorescent probes for biological imaging.

The primary synthetic route to produce organic dyes from this compound is the Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene compound, a molecule containing a CH₂ group flanked by two electron-withdrawing groups.[3] The choice of the active methylene compound determines the final chromophore and thus the optical properties of the dye. This document provides detailed protocols for the synthesis of two common classes of dyes, coumarin and benzylidenemalononitrile derivatives, using this compound as the precursor.

General Reaction Scheme: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[3] The reaction is typically catalyzed by a weak base, such as piperidine or an amine.

G 4-Dodecyloxybenzaldehyde 4-Dodecyloxybenzaldehyde Catalyst Base Catalyst (e.g., Piperidine) 4-Dodecyloxybenzaldehyde->Catalyst Active_Methylene_Compound Active Methylene Compound (Z-CH2-Z') Active_Methylene_Compound->Catalyst Product α,β-Unsaturated Product (Organic Dye) Catalyst->Product Solvent Solvent (e.g., Ethanol) Heat Heat (Reflux) Water Water (H2O) Product->Water

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocols

Protocol 1: Synthesis of a Benzylidenemalononitrile-type Dye

This protocol describes the synthesis of 2-(4-(dodecyloxy)benzylidene)malononitrile, a dye known for its use in nonlinear optical materials and as a fluorescent probe.

Materials and Reagents:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Hexane

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (20-30 mL).

  • Reagent Addition: To the stirred solution, add malononitrile (1.0-1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 4 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol and then with deionized water to remove the catalyst and any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or by washing with cold hexane to afford the pure product.

Protocol 2: Synthesis of a Coumarin-type Dye

This protocol outlines the synthesis of a coumarin derivative, which are widely used as fluorescent dyes and in medicinal chemistry.[4] This synthesis involves a Knoevenagel condensation followed by an intramolecular cyclization.

Materials and Reagents:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (30-40 mL).

  • Reagent Addition: To the stirred solution, add ethyl cyanoacetate (1.0-1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of piperidine (3-5 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 4 to 8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Slowly add dilute hydrochloric acid to the cooled reaction mixture until it becomes acidic. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the product thoroughly with deionized water to remove any salts and residual acid.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure coumarin dye.

Data Presentation

The following table summarizes representative quantitative data for organic dyes synthesized from this compound and similar long-chain alkoxy benzaldehydes.

Dye ClassActive Methylene CompoundTypical Yield (%)Melting Point (°C)λmax (nm)Emission λmax (nm)
BenzylidenemalononitrileMalononitrile85-9580-90~350-380~420-450
CoumarinEthyl Cyanoacetate70-85110-120~380-410~460-490
Substituted RhodanineN-substituted Rhodanine75-90130-140~450-480~520-550

Note: The spectral data (λmax) is highly dependent on the solvent used for the measurement. The values provided are typical for common organic solvents like ethanol or chloroform.

Reaction Mechanism: Knoevenagel Condensation

The mechanism of the Knoevenagel condensation proceeds through several key steps:

G Deprotonation 1. Deprotonation of Active Methylene Compound Start->Deprotonation Carbanion_Formation Formation of a stabilized carbanion (enolate) Deprotonation->Carbanion_Formation Nucleophilic_Attack 2. Nucleophilic attack of the carbanion on the aldehyde Carbanion_Formation->Nucleophilic_Attack Alkoxide_Intermediate Formation of an alkoxide intermediate Nucleophilic_Attack->Alkoxide_Intermediate Protonation 3. Protonation of the alkoxide intermediate Alkoxide_Intermediate->Protonation Beta_Hydroxy_Adduct Formation of a β-hydroxy adduct Protonation->Beta_Hydroxy_Adduct Dehydration 4. Dehydration (elimination of water) Beta_Hydroxy_Adduct->Dehydration Final_Product Formation of the α,β-unsaturated product (dye) Dehydration->Final_Product

Caption: Stepwise mechanism of the Knoevenagel condensation.

Conclusion

The use of this compound in the Knoevenagel condensation provides a straightforward and efficient method for the synthesis of a diverse range of organic dyes. The long alkyl chain incorporated into the dye structure offers significant advantages in terms of solubility and potential for self-assembly, making these dyes highly attractive for advanced material and biomedical applications. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and application of these promising molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Dodecyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(dodecyloxy)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction is complete, but I have a low yield of the desired product. What are the potential side reactions?

Several side reactions can compete with the desired Williamson ether synthesis, leading to a lower yield of this compound. The most common side reactions are E2 elimination of the alkyl halide and C-alkylation of the phenoxide.

  • E2 Elimination: Under basic conditions, 1-bromododecane can undergo an E2 elimination to form dodecene, particularly at higher temperatures. This is a competing pathway to the desired S(_N)2 reaction.[1][2][3]

  • C-Alkylation: The phenoxide ion of 4-hydroxybenzaldehyde is an ambident nucleophile, meaning it can be alkylated at the oxygen atom (O-alkylation) to form the desired ether, or at the carbon atoms of the aromatic ring (C-alkylation).[1] The use of polar aprotic solvents like DMF or DMSO favors O-alkylation.[4]

Troubleshooting Low Yield:

IssuePotential CauseRecommended Solution
Low Yield E2 Elimination of 1-bromododecane: High reaction temperature or a very strong, sterically hindered base.- Maintain the reaction temperature at the lower end of the effective range (e.g., 80°C).- Use a non-hindered base like potassium carbonate (K₂CO₃).
C-Alkylation of 4-hydroxybenzaldehyde: Use of protic solvents (e.g., ethanol, water).- Ensure the use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently and heated to the appropriate temperature for a sufficient duration (e.g., 12-24 hours).[5][6]
Hydrolysis of 1-bromododecane: Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. Dry the glassware thoroughly before use.

2. I see multiple spots on my TLC plate after the reaction. What are these impurities?

The most common impurities observed by TLC are unreacted starting materials and the byproduct from elimination.

  • Unreacted 4-hydroxybenzaldehyde: This is a common impurity if the reaction has not gone to completion or if an insufficient amount of 1-bromododecane or base was used.

  • Unreacted 1-bromododecane: This will be present if it was used in excess or if the reaction was incomplete.

  • Dodecene: The byproduct of the E2 elimination side reaction.

Troubleshooting Multiple Spots on TLC:

Impurity (Observed on TLC)IdentificationRemoval Strategy
Unreacted 4-hydroxybenzaldehyde More polar spot (lower R(_f)) than the product.- Purification by column chromatography on silica gel.[5]- Can be removed by washing the organic layer with a dilute aqueous base (e.g., 5% NaOH) during workup, followed by a water wash.[7]
Unreacted 1-bromododecane Non-polar spot (higher R(_f)) than the product.- Purification by column chromatography on silica gel.[5]
Dodecene Very non-polar spot (highest R(_f)).- Purification by column chromatography on silica gel.

3. I have confirmed the presence of the desired product, but I'm having trouble purifying it. What are the recommended purification methods?

The standard and most effective method for purifying this compound is column chromatography.

  • Column Chromatography: This technique is highly effective for separating the desired product from unreacted starting materials and non-polar byproducts like dodecene.[5] A typical eluent system is a mixture of hexane and ethyl acetate.

  • Recrystallization: While less common for this specific compound which can be an oil or low-melting solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water) could be attempted if the crude product is a solid.[7][8]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a generalized procedure based on common literature methods.[5][6]

Materials:

  • 4-hydroxybenzaldehyde

  • 1-bromododecane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Add 1-bromododecane (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

ParameterValue
Typical Yield 85-95%
Purity (after chromatography) >98%
Appearance White to off-white solid or colorless oil
Molecular Weight 290.46 g/mol

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow start Start Synthesis reaction_complete Reaction Complete? (Monitor by TLC) start->reaction_complete incomplete Incomplete Reaction reaction_complete->incomplete No workup Aqueous Workup reaction_complete->workup Yes troubleshoot_incomplete Check: - Reaction Time - Temperature - Reagent Stoichiometry incomplete->troubleshoot_incomplete Troubleshoot purification Column Chromatography workup->purification analysis Analyze Product Purity (TLC, NMR, etc.) purification->analysis pure Pure Product analysis->pure Pure impure Impure Product analysis->impure Impure troubleshoot_impurities Identify Impurities: - Unreacted Starting Materials - Side Products (Dodecene, C-alkylation) - Re-purify if necessary impure->troubleshoot_impurities Troubleshoot side_reactions cluster_reactants Reactants cluster_products Products & Byproducts 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde desired_product This compound (O-Alkylation - Desired) 4-hydroxybenzaldehyde->desired_product SN2 c_alkylation C-Alkylated Byproduct 4-hydroxybenzaldehyde->c_alkylation C-alkylation 1-bromododecane 1-bromododecane 1-bromododecane->desired_product 1-bromododecane->c_alkylation elimination Dodecene (E2 Elimination) 1-bromododecane->elimination E2 Base (K2CO3) Base (K2CO3) Base (K2CO3)->desired_product Base (K2CO3)->elimination

References

Technical Support Center: Removing Unreacted 1-Bromododecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted 1-bromododecane from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 1-bromododecane from a reaction mixture?

A1: The most common methods are vacuum distillation, column chromatography, and chemical scavenging. The choice of method depends on the physical and chemical properties of the desired product, such as its boiling point, polarity, and stability. An initial aqueous workup is almost always performed to remove water-soluble impurities.[1][2]

Q2: How do I select the most appropriate purification method for my specific product?

A2: The selection is based on the differential properties between your product and 1-bromododecane.

  • Vacuum Distillation is ideal if your product has a significantly different boiling point from 1-bromododecane (boiling point ~134-135 °C at 6 mmHg) and is thermally stable.

  • Column Chromatography is effective if your product has a different polarity. 1-bromododecane is a non-polar compound and will elute quickly with non-polar solvents.[2]

  • Chemical Scavenging is a robust option when distillation and chromatography are ineffective, for instance, if the product and starting material have very similar boiling points or polarities. This involves reacting the excess 1-bromododecane with a scavenger to form a byproduct that is easily removed.[3]

Q3: My desired product is sensitive to heat. Which purification methods should I consider?

A3: If your product is thermally labile, you should avoid distillation. Column chromatography at room temperature or chemical scavenging are the preferred methods.

Q4: The polarity of my product is very similar to 1-bromododecane. Can I still use column chromatography?

A4: While challenging, it may still be possible. You would need to perform extensive optimization of the mobile phase (eluent system), potentially using different solvent systems or gradients. If separation remains poor, chemical scavenging is the recommended alternative.

Q5: How can I verify that the 1-bromododecane has been completely removed?

A5: The purity of your final product and the absence of 1-bromododecane can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] GC is particularly effective for quantifying volatile impurities like 1-bromododecane.[4]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Persistent 1-bromododecane contamination after aqueous workup. 1-bromododecane is insoluble in water and is not removed by aqueous washing.[5][6]This is expected. The purpose of an aqueous workup is to remove water-soluble acids, bases, and salts. Proceed with distillation, chromatography, or chemical scavenging.[1][2]
Poor separation between product and 1-bromododecane via column chromatography. The product and 1-bromododecane have similar polarities and therefore similar retention factors (Rf) on silica or alumina.Optimize the eluent system by testing various solvent mixtures with different polarities. If separation is still not achieved, consider using a chemical scavenger to react with the 1-bromododecane.[7]
Co-distillation of product and 1-bromododecane. The boiling points of the product and 1-bromododecane are too close for effective separation by simple distillation.Use fractional distillation with a packed column (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates. If this fails, chromatography or chemical scavenging are better alternatives.[2]
An emulsion forms during aqueous workup. Vigorous shaking of the separatory funnel, especially with chlorinated solvents.[1]Add brine (saturated NaCl solution) to help break the emulsion.[1] Instead of shaking vigorously, gently invert the separatory funnel multiple times. If the emulsion persists, allow it to stand for an extended period.[1]

Data Presentation: Comparison of Purification Methods

The following table compares the effectiveness of different purification methods for removing 1-bromododecane.

MethodPrinciple of SeparationBest For...LimitationsIllustrative Purity Achievable*
Aqueous Wash Partitioning between immiscible organic and aqueous phases.Removing water-soluble impurities (e.g., acids, salts).Ineffective for removing water-insoluble 1-bromododecane.[2]N/A (pre-purification step)
Vacuum Distillation Difference in boiling points under reduced pressure.Thermally stable products with boiling points differing by >25 °C from 1-bromododecane.Not suitable for heat-sensitive compounds or products with close boiling points.90 - 98%
Column Chromatography Differential adsorption onto a stationary phase based on polarity.Products with polarity significantly different from the non-polar 1-bromododecane.Can be time-consuming and require large solvent volumes. Separation may be difficult if polarities are similar.[2]>99%
Chemical Scavenging Selective chemical reaction of 1-bromododecane to form an easily removable byproduct.Cases where distillation and chromatography fail due to similar physical properties.The product must be inert to the scavenger. The scavenger and byproduct must be easily removable.[3]>99%

*Actual purity depends on the initial crude mixture and specific experimental conditions. Values are illustrative based on typical outcomes for similar compounds.[2]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Charge the crude product mixture into the round-bottom flask (no more than two-thirds full). Add a magnetic stir bar or boiling chips.

  • Distillation: Begin stirring and slowly reduce the pressure to the desired level (e.g., 6 mmHg).

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect fractions based on the boiling point. The fraction corresponding to the boiling point of 1-bromododecane (134-135 °C at 6 mmHg) should be collected and discarded.

  • Product Isolation: Increase the temperature to distill and collect the desired product at its specific boiling point.

  • Shutdown: Once the product is collected, remove the heat source and allow the system to cool before slowly reintroducing air.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Securely pack a glass chromatography column with silica gel, using a non-polar eluent (e.g., hexane) to create a uniform slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the concentrated sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Since 1-bromododecane is non-polar, it will travel down the column quickly.

  • Monitoring: Collect fractions and monitor the elution using TLC to identify which fractions contain 1-bromododecane.

  • Product Collection: Once the 1-bromododecane has been eluted, the eluent polarity can be gradually increased (e.g., by adding ethyl acetate) to elute the more polar desired product.

  • Solvent Removal: Combine the product-containing fractions and remove the solvent using a rotary evaporator.

Protocol 3: Removal by Chemical Scavenging

This protocol uses a polyamine scavenger to convert 1-bromododecane into a highly polar, water-soluble poly-alkylated ammonium salt.

  • Reaction Setup: In a flask, dissolve the crude product mixture in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Scavenger Addition: Add a molar excess (e.g., 3-5 equivalents relative to the estimated amount of residual 1-bromododecane) of a nucleophilic scavenger, such as Tris(2-aminoethyl)amine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours or overnight. Monitor the disappearance of 1-bromododecane by TLC or GC.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and wash several times with water or dilute acid (e.g., 1M HCl) to remove the protonated scavenger and the resulting salt.

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[2]

Mandatory Visualization

G start Crude Product Mixture (contains 1-bromododecane) d1 Is the desired product thermally stable? start->d1 d2 Is the boiling point difference > 25°C? d1->d2 Yes d3 Are the polarities significantly different? d1->d3 No d2->d3 No o1 Use Vacuum Distillation d2->o1 Yes o2 Use Column Chromatography d3->o2 Yes o3 Use Chemical Scavenging d3->o3 No

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Optimizing Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis and purification of Schiff bases.

Troubleshooting and FAQs

This section addresses common challenges encountered during Schiff base formation and offers targeted solutions.

Q1: Why is my Schiff base yield consistently low?

Low yields in Schiff base synthesis can be attributed to several factors, primarily the reversible nature of the reaction. The formation of water as a byproduct can drive the equilibrium back towards the reactants.[1] Additionally, the stability of both reactants and the resulting Schiff base is crucial; for instance, Schiff bases derived from aliphatic aldehydes tend to be less stable and more susceptible to polymerization compared to those from aromatic aldehydes.[1] The pH of the reaction medium is another critical parameter that requires careful optimization.[1][2][3]

Troubleshooting Steps:

  • Water Removal: To drive the reaction forward, it is essential to remove water as it is formed. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1] Alternatively, the addition of a dehydrating agent such as molecular sieves (4 Å) or anhydrous sodium sulfate directly to the reaction mixture is an effective strategy.[1][4]

  • pH Optimization: The reaction is typically catalyzed by acid, but a high acid concentration can protonate the amine, rendering it non-nucleophilic.[5][6] Conversely, at neutral or alkaline pH, the dehydration of the carbinolamine intermediate is often the rate-limiting step.[2][3] The optimal pH for Schiff base formation is generally in the mildly acidic range of 4-5.[1]

  • Reactant Stoichiometry: Employing a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removable reactant can help shift the equilibrium towards the product.[4]

Q2: My reaction is not proceeding to completion, what can I do?

Incomplete conversion is a common issue, often linked to the reversibility of the reaction and suboptimal conditions.[1]

Troubleshooting Steps:

  • Increase Reactant Concentration: Based on Le Chatelier's principle, increasing the concentration of one of the reactants can favor product formation.[1]

  • Catalyst Addition: The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can accelerate the reaction.[4][7] Other catalysts that have been successfully employed include dodecatungstosilicic acid / P2O5 and various metal complexes.[8][9][10]

  • Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time can help drive the reaction to completion.[11][12] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Q3: My Schiff base product is an oil and difficult to purify. What are my options?

The isolation and purification of oily Schiff bases can be challenging. Several techniques can be attempted to obtain a pure product.

Troubleshooting Steps:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[1]

  • Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[1]

  • Column Chromatography: Purification by column chromatography can be effective. To avoid hydrolysis of the Schiff base on acidic silica gel, it is often recommended to use neutral alumina.[4][13]

  • In-situ Use: If all purification attempts fail, consider using the crude Schiff base directly in the subsequent reaction step, provided the impurities do not interfere.[1]

Q4: My purified Schiff base is degrading over time. How can I improve its stability?

Schiff bases, particularly those derived from aliphatic aldehydes, can be prone to degradation, primarily through hydrolysis.[4][13]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, and conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Storage: Store the purified Schiff base at low temperatures, protected from moisture and light.[13] Sealing the container properly is crucial to prevent hydrolysis from atmospheric moisture.[13]

  • Avoid High Temperatures: Some Schiff bases are thermally unstable and can decompose at elevated temperatures.[13] Avoid excessive heating during purification and storage.

Data Presentation

Table 1: Common Solvents for Schiff Base Formation

SolventKey AdvantagesConsiderations
Ethanol/MethanolGood solubility for many reactants, easy to remove.[14]Can be protic, potentially participating in side reactions.
Toluene/BenzeneAllows for azeotropic removal of water with a Dean-Stark apparatus.[1][7]Higher boiling points, requires careful handling due to toxicity.
Dichloromethane (DCM)Good solvent for a wide range of organic compounds, low boiling point.[4][15]Can be challenging to make completely anhydrous.
Dimethylformamide (DMF)High boiling point, good for less reactive starting materials.[7]Difficult to remove completely.
WaterEnvironmentally friendly ("green" solvent).[16]Product must be insoluble in water for easy isolation.[16]
Acetic AcidCan act as both a solvent and a catalyst.[7]Can lead to side reactions if not used carefully.

Table 2: Common Catalysts for Schiff Base Formation

CatalystTypeTypical Conditions
Glacial Acetic AcidAcidA few drops are typically sufficient.[4][10]
p-Toluenesulfonic acid (p-TsOH)AcidUsed in catalytic amounts.
Triethylamine (TEA)BaseCan be used to neutralize acidic byproducts.[7]
Metal Acetates (e.g., Mn(OAc)₂)Lewis AcidCan catalyze specific reactions like the Henry reaction.[17]
Heteropoly acids (e.g., Dodecatungstosilicic acid)Solid AcidCan be used under solvent-free conditions.[9]

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol outlines a general method for the condensation of an aldehyde with a primary amine.

Materials:

  • Aldehyde (1.0 equivalent)

  • Primary amine (1.0-1.1 equivalents)

  • Anhydrous solvent (e.g., ethanol, methanol, toluene)

  • Catalyst (optional, e.g., 2-3 drops of glacial acetic acid)

  • Dehydrating agent (optional, e.g., 4 Å molecular sieves, anhydrous MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 eq) in the chosen anhydrous solvent.[4]

  • Add the primary amine (1.0-1.1 eq) to the solution.

  • If using a catalyst, add it to the reaction mixture.[4]

  • If using a dehydrating agent, add it to the flask.[4] Alternatively, if using toluene or benzene, set up a Dean-Stark apparatus to remove water azeotropically.[1]

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization, column chromatography, or trituration.

Protocol for Recrystallization

Procedure:

  • Select a suitable solvent or solvent system where the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[4]

  • Dissolve the crude solid in the minimum amount of the hot solvent in an Erlenmeyer flask.[4]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes.[4]

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

  • Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold solvent.[4]

  • Dry the crystals in a vacuum oven or desiccator.[4]

Mandatory Visualization

Schiff_Base_Formation_Pathway Reactants Aldehyde/Ketone + Primary Amine Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Activated_Intermediate Activated Intermediate (Good Leaving Group) Proton_Transfer->Activated_Intermediate Dehydration Dehydration (-H2O) Activated_Intermediate->Dehydration Imine Schiff Base (Imine) Dehydration->Imine

Caption: Reaction mechanism for Schiff base formation.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Water Is water being effectively removed? Start->Check_Water Implement_Water_Removal Implement water removal: - Dean-Stark - Molecular Sieves - Anhydrous Na2SO4 Check_Water->Implement_Water_Removal No Check_pH Is the pH optimized (typically 4-5)? Check_Water->Check_pH Yes Implement_Water_Removal->Check_pH Adjust_pH Adjust pH with catalytic acid (e.g., Acetic Acid) Check_pH->Adjust_pH No Check_Stoichiometry Is reactant stoichiometry optimized? Check_pH->Check_Stoichiometry Yes Adjust_pH->Check_Stoichiometry Adjust_Stoichiometry Use slight excess of one reactant Check_Stoichiometry->Adjust_Stoichiometry No Check_Temp_Time Are reaction time and temperature sufficient? Check_Stoichiometry->Check_Temp_Time Yes Adjust_Stoichiometry->Check_Temp_Time Increase_Temp_Time Increase temperature and/or reaction time Check_Temp_Time->Increase_Temp_Time No Success Improved Yield Check_Temp_Time->Success Yes Increase_Temp_Time->Success

Caption: Troubleshooting workflow for low yield reactions.

Purification_Decision_Tree Start Crude Schiff Base Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Is_Oil Product is an oil Is_Solid->Is_Oil No Pure_Product Pure Product Recrystallize->Pure_Product Triturate Attempt Trituration with a non-polar solvent Is_Oil->Triturate Solid_Forms Does a solid form? Triturate->Solid_Forms Solid_Forms->Recrystallize Yes Column_Chromatography Purify by Column Chromatography (consider neutral alumina) Solid_Forms->Column_Chromatography No Column_Chromatography->Pure_Product

Caption: Decision tree for Schiff base purification.

References

Technical Support Center: Synthesis and Protection of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis and protection of aldehydes, specifically focusing on preventing the oxidation of the aldehyde group.

Frequently Asked Questions (FAQs)

Q1: My primary alcohol is over-oxidizing to a carboxylic acid. How can I selectively obtain the aldehyde?

A: Over-oxidation is a common challenge when synthesizing aldehydes from primary alcohols. To achieve selective oxidation, you can employ milder, more selective oxidizing agents or carefully control your reaction conditions. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or TEMPO-based systems are excellent choices for stopping the oxidation at the aldehyde stage.[1][2] We provide detailed protocols for these methods in the "Experimental Protocols" section.

Q2: I need to perform a reaction on another functional group in my molecule, but I'm concerned the aldehyde will react. How can I protect it?

A: Protecting the aldehyde group is a crucial strategy in multi-step synthesis. The most common and effective way to do this is by converting the aldehyde into an acetal or a thioacetal.[3] These protecting groups are stable under a wide range of reaction conditions, including basic, nucleophilic, and reducing environments, thus preventing unwanted side reactions with the aldehyde.[4]

Q3: What is the best protecting group for my aldehyde?

A: The optimal protecting group depends on the specific reaction conditions you intend to use.

  • Acetals (often formed with ethylene glycol) are stable in basic and neutral conditions but are readily removed with mild acid.[4]

  • Thioacetals (formed with dithiols) are stable in both acidic and basic conditions, offering broader protection.[5][6] Their removal, however, requires specific reagents like mercuric chloride.[5]

Q4: My acetal protection reaction is not proceeding to completion. What could be the issue?

A: Incomplete acetal formation is often due to the presence of water, which can shift the equilibrium back towards the starting materials. Ensure you are using anhydrous conditions and a method to remove water as it forms, such as a Dean-Stark apparatus or the use of a dehydrating agent. Other factors could include an insufficiently active catalyst or steric hindrance around the carbonyl group.

Q5: I am having difficulty removing the acetal protecting group. What are the best deprotection methods?

A: Acetals are typically deprotected using aqueous acid.[4] If you are experiencing issues, it could be due to the stability of the acetal or a deactivated catalyst. You can try using a stronger acid catalyst or a different solvent system. For very sensitive substrates, neutral deprotection methods are also available.[7][8]

Troubleshooting Guides

Guide 1: Selective Oxidation of Primary Alcohols
Problem Possible Cause(s) Suggested Solution(s)
Low Aldehyde Yield - Incomplete reaction. - Substrate decomposition. - Volatile aldehyde product.- Monitor the reaction by TLC to ensure completion. - Use milder reaction conditions (e.g., lower temperature). - For volatile aldehydes, use a closed system or a condenser.[1]
Over-oxidation to Carboxylic Acid - Oxidizing agent is too strong. - Presence of water. - Prolonged reaction time.- Switch to a milder oxidant (e.g., PCC, DMP, or a TEMPO-based system).[1][2] - Ensure anhydrous reaction conditions. - Carefully monitor the reaction and quench it as soon as the starting material is consumed.
Formation of Side Products - Reaction temperature is too high (e.g., in Swern oxidation). - Incorrect stoichiometry of reagents.- Maintain strict temperature control, especially for cryogenic reactions like the Swern oxidation.[9][10] - Accurately measure all reagents.
Guide 2: Aldehyde Protection and Deprotection
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Protection - Presence of water. - Inactive catalyst. - Steric hindrance.- Use a Dean-Stark trap or molecular sieves to remove water. - Use a fresh or more active catalyst (e.g., TsOH, CSA). - Increase reaction time or temperature.
Incomplete Deprotection - Insufficient acid catalyst. - Acetal is too stable.- Add more acid catalyst or use a stronger acid. - Increase the reaction temperature or use a co-solvent to improve solubility.
Aldehyde Degradation During Deprotection - Acid is too strong. - Prolonged exposure to acidic conditions.- Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate). - Neutralize the reaction mixture as soon as deprotection is complete.

Data Presentation

Table 1: Comparison of Common Methods for Selective Oxidation of Primary Alcohols to Aldehydes
Method Oxidizing Agent(s) Typical Solvent Advantages Disadvantages Yield Range (%)
TEMPO-mediated Oxidation TEMPO (catalytic), NaOCl or other co-oxidantDichloromethane, AcetonitrileHigh selectivity for 1° alcohols, mild conditions, minimal over-oxidation.[1][11]Can be sensitive to substrate structure.85-97[12]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)DichloromethaneMild conditions, short reaction times, high yields, tolerates sensitive functional groups.[13]DMP is potentially explosive and costly for large-scale synthesis.[13][14]90-99
Swern Oxidation DMSO, Oxalyl chloride, TriethylamineDichloromethaneAvoids heavy metals, good for acid-sensitive compounds.[9]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[9][10]85-95
PCC Oxidation Pyridinium ChlorochromateDichloromethaneReadily available, reliable.Chromium-based reagent (toxic), can be acidic.80-95
Table 2: Efficiency of Acetal Protection for Various Aldehydes
Aldehyde Protecting Diol Catalyst Solvent Reaction Time Yield (%)
BenzaldehydeEthylene GlycolTsOHToluene4 h93[15]
4-NitrobenzaldehydeEthylene GlycolTsOHToluene6 h95[15]
CinnamaldehydeEthylene GlycolDowex 50WX8Benzene30 h90[15]
HexanalEthylene GlycolTMSOTfCH₂Cl₂90 min99[15]

Experimental Protocols

Protocol 1: Selective Oxidation using a Copper(I)/TEMPO Catalyst System[1]

This protocol describes a practical method for the aerobic oxidation of primary alcohols to aldehydes using a Cu(I)/TEMPO catalyst system with ambient air as the oxidant.

Materials:

  • Primary alcohol

  • --INVALID-LINK--

  • 2,2'-Bipyridine (bpy)

  • TEMPO

  • N-Methylimidazole (NMI)

  • Acetonitrile (MeCN)

Procedure:

  • To a vial, add the primary alcohol (0.25 mmol), --INVALID-LINK-- (5 mol %), bpy (5 mol %), TEMPO (5 mol %), and NMI (10 mol %).

  • Dissolve the mixture in acetonitrile (0.2 M).

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC. Reaction times can vary from 20 minutes to 24 hours depending on the substrate.

  • Upon completion, the product can be isolated by aqueous extraction, filtration through a silica plug, or column chromatography depending on its properties.

Protocol 2: Acetal Protection of an Aldehyde using Ethylene Glycol[15]

This procedure describes the formation of a cyclic acetal to protect an aldehyde.

Materials:

  • Aldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (TsOH)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add the aldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of TsOH (0.01 eq).

  • Add sufficient toluene to fill the Dean-Stark trap and the flask to about half full.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

Protocol 3: Deprotection of an Acetal[15]

This protocol outlines the removal of an acetal protecting group to regenerate the aldehyde.

Materials:

  • Acetal-protected aldehyde

  • Acetone

  • Water

  • Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst

Procedure:

  • Dissolve the acetal-protected aldehyde in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of PPTS.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-24 hours).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.

Visualizations

experimental_workflow_oxidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Primary Alcohol reagents Add Selective Oxidizing Agent (e.g., TEMPO/NaOCl) start->reagents conditions Control Reaction Conditions (Temperature, Time) reagents->conditions quench Quench Reaction conditions->quench extract Extract Product quench->extract purify Purify (e.g., Chromatography) extract->purify end Aldehyde purify->end

Caption: Workflow for the selective oxidation of a primary alcohol to an aldehyde.

experimental_workflow_protection_deprotection cluster_protection Protection cluster_synthesis Further Synthesis cluster_deprotection Deprotection aldehyde Aldehyde protect React with Diol + Acid Catalyst (e.g., Ethylene Glycol, TsOH) aldehyde->protect protected_aldehyde Protected Aldehyde (Acetal) protect->protected_aldehyde synthesis Perform Desired Reaction on Other Functional Groups protected_aldehyde->synthesis deprotect Aqueous Acid Workup (e.g., H₃O⁺) synthesis->deprotect final_product Final Product with Regenerated Aldehyde deprotect->final_product

Caption: General workflow for aldehyde protection, subsequent reaction, and deprotection.

troubleshooting_overoxidation cluster_causes Potential Causes cluster_solutions Solutions start Over-oxidation to Carboxylic Acid Observed? cause1 Oxidizing agent too strong? start->cause1 Yes cause2 Water present in reaction? start->cause2 Yes cause3 Reaction time too long? start->cause3 Yes solution1 Use milder oxidant (e.g., PCC, DMP, TEMPO) cause1->solution1 solution2 Ensure anhydrous conditions cause2->solution2 solution3 Monitor reaction closely by TLC and quench upon completion cause3->solution3

Caption: Troubleshooting logic for addressing over-oxidation of aldehydes.

References

Troubleshooting low yields in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis reaction has a very low yield. What are the most common causes?

Low yields in the Williamson ether synthesis can stem from several factors. The most common issues include competing side reactions, inappropriate reaction conditions, and the purity of your reagents. A primary competing reaction is the base-catalyzed elimination (E2 pathway) of the alkylating agent, which is more prevalent with sterically hindered substrates. Another potential side reaction, particularly with aryloxide nucleophiles, is C-alkylation of the aromatic ring. Additionally, the reaction is highly sensitive to moisture, which can consume the base and hydrolyze the alkyl halide.

Q2: How can I minimize the competing elimination (E2) side reaction?

To favor the desired SN2 reaction over E2 elimination, consider the following strategies:

  • Substrate Selection: Whenever possible, use a primary alkyl halide, as they are least prone to elimination. Secondary alkyl halides will likely produce a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway. A typical temperature range for the Williamson ether synthesis is between 50-100 °C.

  • Choice of Base: While a strong base is necessary to form the alkoxide, an excessively bulky base can promote elimination.

Q3: I am using a phenol as my starting material and observing C-alkylation byproducts. How can I promote O-alkylation?

The choice of solvent is critical in directing the alkylation of phenoxides. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are known to favor O-alkylation. Protic solvents, on the other hand, can lead to increased amounts of C-alkylation.

Q4: My reaction is proceeding very slowly or not reaching completion. What steps can I take to improve the reaction rate?

Several factors can contribute to a sluggish reaction:

  • Insufficiently Strong Base: Ensure the base you are using is strong enough to fully deprotonate the alcohol, forming the more nucleophilic alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are effective choices for complete deprotonation.

  • Poor Nucleophilicity of the Alkoxide: The choice of solvent can significantly impact the nucleophilicity of the alkoxide. Polar aprotic solvents like DMF or DMSO can enhance nucleophilicity.

  • Reaction Time: Some Williamson ether syntheses require extended reaction times, from 1 to 8 hours, to proceed to completion. Consider increasing the reflux time, but be mindful that higher temperatures for prolonged periods can also encourage side reactions.

  • Unreactive Alkylating Agent: If your alkylating agent is unreactive (e.g., an alkyl chloride), you can add a catalytic amount of an iodide salt. This will generate a more reactive alkyl iodide in situ through a halide exchange.

Q5: Are there any alternatives to strong bases like sodium hydride?

Yes, other bases can be used. In laboratory settings, carbonate bases or potassium hydroxide are often employed for in situ generation of the alkoxide. For industrial applications, phase transfer catalysis is a common and effective method. Phase transfer catalysts, such as tetrabutylammonium bromide or 18-crown-6, can increase the solubility of the alkoxide and accelerate the reaction.

Troubleshooting Guide

Problem: Low or No Product Formation

This section provides a systematic approach to troubleshooting low yields.

Diagram: Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_side_reactions 3. Analyze for Side Products start->check_side_reactions sub_reagents1 Anhydrous Conditions? check_reagents->sub_reagents1 sub_reagents2 Base Strength Sufficient? check_reagents->sub_reagents2 sub_conditions1 Optimal Solvent? check_conditions->sub_conditions1 sub_conditions2 Appropriate Temperature? check_conditions->sub_conditions2 sub_side1 Elimination Product (Alkene)? check_side_reactions->sub_side1 sub_side2 C-Alkylation (with Phenols)? check_side_reactions->sub_side2 solution_reagents1 Dry Glassware & Use Anhydrous Solvents sub_reagents1->solution_reagents1 No solution_reagents2 Use Stronger Base (e.g., NaH) sub_reagents2->solution_reagents2 No solution_conditions1 Switch to Polar Aprotic Solvent (DMF, DMSO) sub_conditions1->solution_conditions1 No solution_conditions2 Lower Reaction Temperature sub_conditions2->solution_conditions2 No solution_side1 Use Primary Alkyl Halide sub_side1->solution_side1 Yes solution_side2 Use Polar Aprotic Solvent sub_side2->solution_side2 Yes

Caption: A flowchart for diagnosing and resolving low yields.

Data Presentation

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Alkyl Halide Primary > Secondary >> TertiaryMinimizes competing E2 elimination.
Base NaH, KH, K2CO3, KOHEnsures complete formation of the alkoxide nucleophile.
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Enhances nucleophilicity and favors O-alkylation with phenoxides.
Temperature 50 - 100 °CBalances reaction rate while minimizing elimination side reactions.
Reaction Time 1 - 8 hoursAllows the reaction to proceed to completion.
Additives Catalytic Iodide Salt (e.g., NaI, KI)Increases the reactivity of alkyl chlorides or bromides.
Additives Phase Transfer Catalyst (e.g., TBAB, 18-crown-6)Improves solubility and reaction rate, especially in biphasic systems.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Alkene byproduct formation E2 elimination is competing with SN2.Use a primary alkyl halide; lower the reaction temperature.
C-alkylation of phenol Use of protic solvents.Switch to a polar aprotic solvent like DMF or DMSO.
Incomplete reaction Insufficiently strong base.Use a stronger base like NaH to ensure complete alkoxide formation.
Slow reaction rate Poor nucleophilicity of the alkoxide or unreactive alkyl halide.Use a polar aprotic solvent; add a catalytic amount of an iodide salt.
No reaction Presence of water.Ensure all glassware is oven-dried and use anhydrous solvents.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis
  • Alkoxide Formation: a. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, THF). b. Cool the solution in an ice bath (0 °C). c. Slowly add a strong base (e.g., sodium hydride, 1.1 eq.). d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation: a. Add the alkyl halide (1.0-1.2 eq.) to the reaction mixture. b. Heat the reaction to the desired temperature (typically 50-100 °C) and monitor the progress by TLC or GC/MS.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter,

Technical Support Center: Interpreting ¹H NMR Spectra of 4-(Dodecyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(dodecyloxy)benzaldehyde and its derivatives. The focus is on overcoming common challenges encountered during the interpretation of their complex ¹H NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the aromatic region of my spectrum so complex and difficult to interpret?

A1: The aromatic protons on the benzene ring of this compound derivatives often exhibit complex splitting patterns due to second-order coupling effects.[1][2][3] The protons ortho to the aldehyde group are chemically different from those ortho to the dodecyloxy group, leading to an AA'BB' spin system rather than a simple doublet of doublets. To simplify interpretation, consider using a higher field NMR spectrometer to increase signal dispersion or consult spectral simulation software.[2]

Q2: The signals from the dodecyl chain are overlapping and form a broad, unresolved hump. How can I assign these protons?

A2: Overlapping signals in the aliphatic region (typically ~1.2-1.8 ppm) are common for long alkyl chains.[4] While individual assignment of each methylene group is often unnecessary and impractical, the key signals to identify are:

  • The terminal methyl group (CH₃), which appears as a triplet around 0.8-0.9 ppm.

  • The methylene group adjacent to the ether oxygen (-O-CH₂-), which is deshielded and appears as a triplet around 4.0 ppm.

  • The methylene group beta to the oxygen (-O-CH₂-CH₂-), which appears as a multiplet around 1.8 ppm. 2D NMR techniques like COSY and HSQC can help confirm connectivity if more detailed assignment is required.

Q3: My baseline is noisy and the peaks are broad. What is causing this?

A3: Broad peaks and a noisy baseline can result from several factors:

  • Poor Sample Preparation: The presence of particulate matter can disrupt the magnetic field homogeneity.[5][6] Always filter your sample solution directly into the NMR tube.[5][6]

  • Low Solubility: this compound derivatives can be waxy and may not fully dissolve, leading to a non-homogenous sample.[7] Try gentle heating or using a different deuterated solvent like benzene-d₆ or DMSO-d₆.[7][8]

  • High Concentration: Overly concentrated samples can increase solution viscosity, which slows molecular tumbling and leads to broader lines.[8] Prepare samples with an appropriate concentration, typically 5-25 mg for ¹H NMR in 0.6-0.7 mL of solvent.[6][9]

  • Instrumental Issues: Poor shimming of the spectrometer will result in broad peaks.[7]

Q4: I see a peak around 9.5-10 ppm. How can I be sure it's my aldehyde proton?

A4: The aldehyde proton signal is characteristically found in the 9-10 ppm region and is highly deshielded.[10][11][12] It typically appears as a singlet, although weak coupling to ortho aromatic protons can sometimes be observed.[13] To confirm, you can perform a 2D HMBC experiment to look for a correlation between this proton and the carbonyl carbon (which appears around 190-200 ppm in ¹³C NMR).[12][14]

Q5: My sample is a waxy solid. What is the best way to prepare it for NMR analysis?

A5: For waxy or poorly soluble solids, it is crucial to ensure complete dissolution. Prepare the sample in a separate vial by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆).[9] You may gently warm the vial or use a vortex mixer to aid dissolution.[6] Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality NMR tube to remove any particulates.[5][6]

Data Presentation: Typical ¹H NMR Chemical Shifts

The following table summarizes the expected chemical shift (δ) ranges for the key protons of a this compound derivative in CDCl₃.

Proton Assignment Structure Fragment Chemical Shift (δ, ppm) Multiplicity
Aldehyde Proton-CHO9.8 - 10.0Singlet (s)
Aromatic Protons (ortho to -CHO)Ar-H7.8 - 7.9Doublet (d)
Aromatic Protons (ortho to -OR)Ar-H6.9 - 7.1Doublet (d)
Methylene Protons (alpha to -O-)-O-CH₂ -3.9 - 4.1Triplet (t)
Methylene Protons (beta to -O-)-O-CH₂-CH₂ -1.7 - 1.9Multiplet (m)
Methylene Protons (chain)-(CH₂)₉-1.2 - 1.5Broad Multiplet
Terminal Methyl Protons-CH₃0.8 - 0.9Triplet (t)

Note: Chemical shifts are approximate and can be influenced by the solvent and other substituents on the aromatic ring.[4][10][11]

Experimental Protocols

Protocol 1: NMR Sample Preparation for a Waxy Solid
  • Weighing: Accurately weigh between 5-25 mg of the this compound derivative into a clean, dry glass vial.[9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[5][9]

  • Dissolution: Cap the vial and gently swirl. If the solid does not dissolve, use a vortex mixer or gently warm the sample in a water bath. Visually inspect to ensure no solid particles remain.[6]

  • Filtration: Prepare a Pasteur pipette by tightly packing a small piece of cotton or glass wool into the neck.

  • Transfer: Using the prepared pipette, transfer the dissolved sample into a clean, high-quality 5 mm NMR tube. This step is critical to remove any microparticulates that could degrade spectral quality.[5][6]

  • Capping: Cap the NMR tube securely and label it clearly.

Protocol 2: Standard ¹H NMR Spectrum Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly tuned.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp spectral lines.[7]

  • Acquisition Parameters: Use standard ¹H acquisition parameters. A typical experiment might include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust as needed based on sample concentration)

  • Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Perform phase correction and baseline correction.

  • Referencing: Calibrate the chemical shift scale. If using CDCl₃, reference the residual solvent peak to 7.26 ppm. If an internal standard like tetramethylsilane (TMS) is used, reference its signal to 0.00 ppm.[9][10]

Visualization of Workflows and Structures

troubleshooting_workflow start Start: Complex or Poor Quality ¹H NMR Spectrum q_broad Are peaks broad? start->q_broad s_broad 1. Re-prepare sample: ensure full dissolution & filter. 2. Check sample concentration (5-25 mg). 3. Re-shim the spectrometer. q_broad->s_broad Yes q_overlap Are aliphatic or aromatic signals overlapping? q_broad->q_overlap No s_broad->q_overlap s_overlap_aliphatic Focus on key signals: -O-CH₂- (~4.0 ppm) -CH₃ (~0.9 ppm) Use 2D COSY for connectivity. q_overlap->s_overlap_aliphatic Aliphatic s_overlap_aromatic Use higher field spectrometer. Consider spectral simulation. q_overlap->s_overlap_aromatic Aromatic q_impurity Are there unexpected peaks? q_overlap->q_impurity No s_overlap_aliphatic->q_impurity s_overlap_aromatic->q_impurity s_impurity Check for residual solvent (e.g., Ethyl Acetate). Confirm water peak (~1.6 ppm in CDCl₃). Add D₂O to identify exchangeable protons (OH, NH). q_impurity->s_impurity Yes end_node Spectrum Interpreted q_impurity->end_node No s_impurity->end_node

Caption: Troubleshooting workflow for common ¹H NMR spectral issues.

Caption: Correlation of molecular structure to ¹H NMR signal regions.

References

Technical Support Center: Managing Long-Chain Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the solubility of long-chain benzaldehyde derivatives. These compounds are characterized by their hydrophobic nature, which often leads to poor solubility in aqueous solutions, posing significant challenges for in vitro and in vivo assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My long-chain benzaldehyde derivative (LCBD) is insoluble in my aqueous buffer. What is the first-line approach to solubilization?

A1: The most direct approach is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for a wide range of organic molecules.[1][2] The goal is to create a concentrated stock solution in the co-solvent, which can then be diluted into the final aqueous medium.

  • Strategy: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer to the final desired concentration.

  • Caution: Be mindful of the final co-solvent concentration. Many biological assays are sensitive to organic solvents.[2] It is crucial to determine the maximum tolerable concentration of the co-solvent that does not affect the experimental system (e.g., cell viability, enzyme activity). A solvent tolerance test is highly recommended. For many cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v).

Q2: I've tried using a co-solvent, but my compound precipitates upon dilution into the aqueous buffer, or the required co-solvent concentration is too high for my assay. What are my other options?

A2: When co-solvents are not viable, several other techniques can be employed, primarily using surfactants or cyclodextrins.[3][4][5]

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[6] These structures have a hydrophobic core that can encapsulate the long-chain derivative, increasing its apparent solubility in water.[6]

    • Common Examples: Tween® 80 (non-ionic), Sodium Dodecyl Sulfate (SDS) (anionic).

    • Consideration: The choice of surfactant depends on the experimental system, as ionic surfactants may denature proteins. Non-ionic surfactants are generally more biocompatible.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][7] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[5][7]

    • Common Examples: β-cyclodextrin (β-CD), and more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[7]

Q3: How do I choose between using a surfactant and a cyclodextrin?

A3: The choice depends on your specific compound and experimental constraints.

  • Use Cyclodextrins When: You need to avoid the potential protein-denaturing effects of some surfactants. Cyclodextrins are often used in parenteral and oral drug formulations due to their favorable safety profile.[3]

  • Use Surfactants When: You need a stronger solubilizing agent. The micellar solubilization capacity can sometimes be higher than that of cyclodextrins. They are a cost-effective option for many in vitro screening assays.

  • Recommendation: It is often best to empirically test both approaches to find the optimal solubilization strategy for your specific long-chain benzaldehyde derivative.

Q4: My compound appears to dissolve initially but then crashes out of solution over time. How can I improve the kinetic solubility and stability of my solution?

A4: This issue relates to kinetic solubility and the stability of your preparation.

  • Gentle Heating/Sonication: Applying gentle heat or using a sonicator bath can help break down compound aggregates and provide the energy needed to dissolve the compound.[8] However, this may only provide a temporary, supersaturated solution. Always check the stability of the compound at elevated temperatures.

  • pH Adjustment: While the benzaldehyde group itself is not readily ionizable, other functional groups on the molecule (e.g., a distal carboxylic acid or amine) can be. Adjusting the pH to ionize these groups can dramatically increase aqueous solubility.[9][10][11] For example, a compound with a carboxylic acid group will be more soluble at a pH above its pKa.

  • Formulation Strategies: For long-term stability, especially for in vivo studies, more advanced lipid-based formulations like nanoemulsions or liposomes may be necessary.[8][12][13] These formulations encapsulate the drug in a lipid carrier, improving both solubility and bioavailability.[12][14]

Quantitative Data Summary

The following table presents hypothetical solubility data for a model compound, Dodecyl-4-formylbenzoate (DFB) , to illustrate the effectiveness of different solubilization methods.

Solvent System DFB Solubility (µg/mL) Notes
Water (pH 7.4) < 0.1Practically insoluble.
Water + 1% DMSO 5Limited improvement. Compound may precipitate at higher concentrations.
Water + 5% DMSO 45Significant improvement, but may exceed solvent tolerance for some assays.
1% Tween® 80 in Water 150Effective solubilization via micelle formation.
5% HP-β-CD in Water 210High solubility achieved through inclusion complex formation.
Water + 40% PEG300 + 5% Tween-80 > 2000A multi-component system often used for challenging compounds.[8]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
  • Stock Solution Preparation: Weigh 10 mg of the long-chain benzaldehyde derivative (LCBD) and dissolve it in 1 mL of 100% DMSO to create a 10 mg/mL stock solution. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Solvent Tolerance Test: Prepare a series of control wells/tubes for your assay containing the aqueous buffer and varying final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%). Run your assay to determine the highest concentration of DMSO that does not interfere with the results.

  • Working Solution Preparation: Based on the tolerance test, calculate the dilution required. For example, to achieve a 10 µg/mL final concentration in a buffer with a maximum tolerance of 0.1% DMSO, dilute the 10 mg/mL stock 1:1000 into the aqueous buffer.

  • Procedure: Add the small volume of DMSO stock to the larger volume of vigorously stirring aqueous buffer to facilitate rapid dispersion and minimize local precipitation.

  • Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) immediately after preparation and after a relevant incubation period (e.g., 2 hours).

Protocol 2: Solubility Determination using the Shake-Flask Method
  • Sample Preparation: Add an excess amount of the solid LCBD to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand, or centrifuge it at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect a precise aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved LCBD using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Visualizations

Solubility_Troubleshooting_Workflow start Start: LCBD Insoluble in Aqueous Buffer cosolvent Step 1: Try Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check_cosolvent Is solubility sufficient & co-solvent % acceptable? cosolvent->check_cosolvent excipients Step 2: Try Solubilizing Excipients check_cosolvent->excipients No success Success: Proceed with Experiment check_cosolvent->success Yes check_surfactant Option A: Use Surfactant (e.g., Tween 80) excipients->check_surfactant Test Separately check_cd Option B: Use Cyclodextrin (e.g., HP-β-CD) excipients->check_cd Test Separately advanced Step 3: Advanced Formulation (e.g., Nanoemulsion, Liposomes) check_surfactant->advanced If Ineffective check_surfactant->success If Effective check_cd->advanced If Ineffective check_cd->success If Effective advanced->success If Feasible fail Re-evaluate / Consider Structural Modification advanced->fail If Not Feasible

Caption: A decision workflow for troubleshooting poor solubility of LCBDs.

Solubilization_Mechanisms cluster_micelle A) Surfactant Micelle Solubilization cluster_cd B) Cyclodextrin Inclusion Complex micelle_center lcbd1 LCBD surfactant1 micelle_center->surfactant1 surfactant2 micelle_center->surfactant2 surfactant3 micelle_center->surfactant3 surfactant4 micelle_center->surfactant4 label_hydrophobic_core Hydrophobic Core (encapsulates LCBD) label_hydrophilic_head Hydrophilic Heads label_hydrophilic_head->surfactant1 cd_structure cd_node lcbd2 LCBD label_cd_cavity Hydrophobic Cavity label_cd_cavity->cd_node label_cd_exterior Hydrophilic Exterior label_cd_exterior->cd_node:ne

Caption: Mechanisms of solubilization by surfactants and cyclodextrins.

References

Technical Support Center: 4-(Dodecyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-(Dodecyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1][2][3] The container should be tightly sealed to prevent exposure to air and moisture.[1][2][3] For enhanced stability, storing under an inert atmosphere, such as argon or nitrogen, is recommended.[1][3]

Q2: Is this compound sensitive to light?

A2: Yes, aromatic aldehydes can be sensitive to light. Exposure to light can potentially promote degradation. It is crucial to store this compound in a light-resistant container, such as an amber glass vial, to minimize light-induced degradation.[4]

Q3: What are the primary degradation products of this compound?

A3: The most common degradation pathway for this compound is oxidation of the aldehyde group to the corresponding carboxylic acid, forming 4-(Dodecyloxy)benzoic acid.[4][5] Another potential degradation pathway for aldehydes is polymerization.[4]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow) Oxidation of the aldehyde.While a slight color change may not significantly impact all experiments, for sensitive applications, it is advisable to purify the material. To prevent further oxidation, ensure the container is tightly sealed and consider purging with an inert gas before storage.[4][5]
Decreased purity observed in analytical tests (e.g., HPLC, NMR) Degradation due to improper storage (exposure to air, light, or high temperatures).Review storage conditions to ensure they align with the recommended guidelines (cool, dry, dark, tightly sealed). If purity is critical, repurification of the compound may be necessary.
Inconsistent experimental results Use of degraded starting material.Assess the purity of the this compound stock. If degradation is suspected, use a fresh, unopened sample or a recently purified batch for comparison.

Experimental Protocols

Protocol for Assessing the Purity of this compound via High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Serially dilute the stock solution to prepare a series of standards for calibration.

    • Prepare a sample of the this compound to be tested at the same concentration as the highest standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm or 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standards to generate a calibration curve.

    • Inject the test sample.

    • The appearance of a new peak, typically at an earlier retention time, may indicate the presence of the more polar degradation product, 4-(Dodecyloxy)benzoic acid.

    • Quantify the purity by comparing the peak area of the parent compound to the total peak area of all components.

Visualizations

Factors Affecting this compound Stability cluster_storage Storage Conditions cluster_degradation Degradation Pathways Optimal Storage Optimal Storage Cool, Dry, Dark Cool, Dry, Dark Optimal Storage->Cool, Dry, Dark Tightly Sealed Container Tightly Sealed Container Optimal Storage->Tightly Sealed Container Inert Atmosphere Inert Atmosphere Optimal Storage->Inert Atmosphere Suboptimal Storage Suboptimal Storage High Temperature High Temperature Suboptimal Storage->High Temperature Exposure to Light Exposure to Light Suboptimal Storage->Exposure to Light Exposure to Air/Moisture Exposure to Air/Moisture Suboptimal Storage->Exposure to Air/Moisture This compound This compound 4-(Dodecyloxy)benzoic Acid 4-(Dodecyloxy)benzoic Acid This compound->4-(Dodecyloxy)benzoic Acid Oxidation Polymerization Products Polymerization Products This compound->Polymerization Products Polymerization

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Assessment start Start: Receive/Synthesize This compound storage Store under defined conditions (e.g., Temp, Light, Atmosphere) start->storage sampling Sample at defined time points (t=0, t=1 month, etc.) storage->sampling analysis Analyze sample purity (e.g., HPLC, NMR) sampling->analysis data Record and compare data to initial time point analysis->data data->sampling Continue for subsequent time points end End: Determine stability profile data->end

Caption: Workflow for assessing the stability of this compound.

References

Common impurities in commercial 4-(Dodecyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-(Dodecyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via a Williamson ether synthesis.[1] Consequently, the most common impurities are residual starting materials and byproducts of this reaction. These include:

  • 4-Hydroxybenzaldehyde: Unreacted starting material.

  • 1-Bromododecane: Unreacted alkylating agent.

  • Dodecene: A byproduct formed through a competing E2 elimination reaction of 1-bromododecane.[2]

  • 4,4'-Oxybis(benzaldehyde): A potential byproduct from side reactions.

  • Solvent Residues: Depending on the manufacturing process, residual solvents like dimethylformamide (DMF) or acetonitrile may be present.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify impurities with distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the main component from less volatile impurities and starting materials.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the key functional groups (aldehyde, ether) and the absence of starting material hydroxyl groups.

Q3: What are the expected spectral characteristics of pure this compound?

A3: For pure this compound, you should expect the following:

  • ¹H NMR (in CDCl₃): Characteristic peaks for the aldehyde proton (~9.88 ppm), aromatic protons (~6.9-7.8 ppm), the methylene group attached to the ether oxygen (~4.0 ppm), and the long alkyl chain protons (~0.8-1.8 ppm).

  • FTIR: Presence of a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹), C-O-C stretching for the ether (~1250 cm⁻¹), and the absence of a broad O-H stretch from 4-hydroxybenzaldehyde.

Troubleshooting Guides

Issue 1: Unexpected Peaks in ¹H NMR Spectrum

Problem: Your ¹H NMR spectrum of this compound shows unexpected signals in addition to the product peaks.

Troubleshooting Workflow:

start Unexpected NMR Peaks broad_peak Broad singlet ~5-6 ppm? start->broad_peak aldehyde_impurity Singlet ~9.8 ppm (different from product)? broad_peak->aldehyde_impurity No is_4_hydroxy Likely 4-Hydroxybenzaldehyde (unreacted starting material) broad_peak->is_4_hydroxy Yes alkyl_impurity Complex multiplets ~0.8-1.5 ppm? aldehyde_impurity->alkyl_impurity No is_other_aldehyde Possible aldehyde-containing byproduct aldehyde_impurity->is_other_aldehyde Yes is_alkyl_halide Likely 1-Bromododecane or Dodecene alkyl_impurity->is_alkyl_halide Yes further_analysis Consult 2D NMR or GC-MS for identification alkyl_impurity->further_analysis No is_4_hydroxy->further_analysis is_other_aldehyde->further_analysis is_alkyl_halide->further_analysis

Caption: Troubleshooting unexpected ¹H NMR peaks.

Explanation:

  • A broad singlet around 5-6 ppm often indicates the phenolic proton of unreacted 4-hydroxybenzaldehyde.

  • A singlet in the aldehyde region (around 9.8 ppm) that is distinct from the main product signal could suggest another aldehyde impurity.

  • Complex multiplets in the upfield region (0.8-1.5 ppm) that do not integrate correctly with the dodecyloxy chain may indicate the presence of unreacted 1-bromododecane or dodecene.

Solution: If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.

Issue 2: Poor Chromatographic Separation of Impurities

Problem: You are having difficulty resolving this compound from its potential impurities using HPLC or GC.

Troubleshooting Workflow:

start Poor Separation check_method Review Analytical Method start->check_method hplc Using HPLC? check_method->hplc gc Using GC? check_method->gc optimize_hplc Adjust Mobile Phase Gradient Change Column (e.g., C18, Phenyl) Optimize Temperature hplc->optimize_hplc Yes optimize_gc Adjust Temperature Program Change Column (e.g., different polarity) Check Injection Parameters gc->optimize_gc Yes reanalyze Improved Separation? optimize_hplc->reanalyze Re-analyze optimize_gc->reanalyze Re-analyze success Quantify Impurities reanalyze->success Yes failure Consider Derivatization or Alternative Technique reanalyze->failure No

References

Validation & Comparative

Comparing the properties of 4-(Dodecyloxy)benzaldehyde with other alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of chemical compounds is paramount. This guide provides a detailed comparison of 4-(Dodecyloxy)benzaldehyde with other alkoxybenzaldehydes, offering insights into their physicochemical characteristics, liquid crystalline behavior, and antimicrobial activities. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Physicochemical Properties

The defining feature of this compound is its long dodecyloxy tail, which significantly influences its physical properties compared to shorter-chain analogues. The molecular formula for this compound is C19H30O2, and it has a molecular weight of 290.44 g/mol .[1][2] This substantial alkyl chain contributes to its distinct solubility and thermal characteristics. A comparative summary of the physicochemical properties of this compound and other representative alkoxybenzaldehydes is presented in Table 1.

Table 1: Physicochemical Properties of Selected Alkoxybenzaldehydes

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC19H30O2290.4424083-19-0[1][2]
4-(Decyloxy)benzaldehydeC17H26O2262.3924083-16-7[3][4]
4-(Benzyloxy)benzaldehydeC14H12O2212.24123-08-0[5]
2,4,5-TrimethoxybenzaldehydeC10H12O4196.204460-86-0[6]
4-HydroxybenzaldehydeC7H6O2122.12123-08-0[7]

Liquid Crystalline Properties

A significant characteristic of long-chain n-alkoxybenzaldehydes is their ability to form liquid crystalline phases.[8] These mesomorphic states, existing between the crystalline solid and isotropic liquid phases, are of great interest for applications in materials science and electronics.[9] The length of the alkoxy chain is a critical determinant of the type and stability of the mesophase.

Homologous series of n-alkoxybenzaldehydes have been shown to exhibit both nematic and smectic mesophases.[8] The transition temperatures for these phases are influenced by the length of the alkyl chain. For instance, in one study of a homologous series, compounds with shorter alkyl chains (C1, C2, C3, C5, and C7) did not exhibit liquid crystalline behavior due to their high crystallinity and weaker intermolecular forces.[8] In contrast, longer chain derivatives, such as those with heptyloxy and dodecyloxy groups, are known to be mesogenic.[10]

The following diagram illustrates the logical relationship between the alkyl chain length and the exhibition of liquid crystalline properties in alkoxybenzaldehydes.

G Alkoxybenzaldehyde Liquid Crystallinity cluster_short Short Alkyl Chains (e.g., C1-C5) cluster_long Long Alkyl Chains (e.g., C7-C12) A Alkoxybenzaldehyde Structure B Alkyl Chain Length A->B C Intermolecular Forces (Dispersion & Dipole-Dipole) B->C Influences D Liquid Crystalline Behavior (Nematic/Smectic Phases) C->D Sufficient Anisotropy E Crystalline Solid C->E Insufficient Anisotropy S_B Shorter Chain S_B->C L_B Longer Chain L_B->C

Caption: Relationship between alkyl chain length and liquid crystal behavior.

Antimicrobial Activity

Benzaldehyde and its derivatives are recognized for their broad-spectrum antimicrobial activities.[11] The presence of various substituents on the benzene ring, such as alkoxy, hydroxyl, and halogen groups, can significantly modulate this activity.[11] The proposed mechanism of action for many benzaldehydes involves the disruption of the microbial cell membrane, which leads to the leakage of intracellular components and ultimately cell death.[11]

For comparison, other substituted benzaldehydes have demonstrated significant antimicrobial efficacy. For example, 3,4,5-trimethoxybenzaldehyde has shown inhibitory activity against Escherichia coli.[11] Furthermore, dihydroxybenzaldehydes, such as gentisaldehyde and 2,3-dihydroxybenzaldehyde, have exhibited antimicrobial activities against various strains of Staphylococcus aureus, a common pathogen in bovine mastitis.[12] Studies on aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have also indicated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[13]

Table 2: Antimicrobial Activity of Selected Benzaldehyde Derivatives

CompoundTarget OrganismActivity MetricResult
3,4,5-TrimethoxybenzaldehydeEscherichia coliZone of Inhibition21 mm at 1 mg/mL[11]
Gentisaldehyde (2,5-dihydroxybenzaldehyde)Staphylococcus aureusMIC50500 mg/L[12]
2,3-DihydroxybenzaldehydeStaphylococcus aureusMIC50500 mg/L[12]
BenzaldehydeStaphylococcus aureusMIC≥ 1024 µg/mL[14]

The following diagram illustrates a generalized experimental workflow for assessing the antimicrobial activity of benzaldehyde derivatives.

G Antimicrobial Activity Assessment Workflow A Prepare Stock Solutions of Benzaldehyde Derivatives C Broth Microdilution Assay A->C B Prepare Microbial Cultures (e.g., S. aureus, E. coli) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Fungicidal/ Bactericidal Concentration (MFC/MBC) D->E F Data Analysis and Comparison E->F

Caption: Workflow for evaluating antimicrobial activity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis.[1]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromododecane

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or another suitable solvent

Procedure:

  • Dissolve 4-hydroxybenzaldehyde in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add 1-bromododecane to the reaction mixture.

  • Heat the mixture (e.g., to 80 °C) and stir for several hours (e.g., 12 hours).[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of this compound

The successful synthesis and purity of the compound can be confirmed using various spectroscopic techniques.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show a characteristic C-O-C stretching vibration for the ether linkage at approximately 1250 cm⁻¹.[1]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will display signals corresponding to the aromatic protons (typically in the range of δ 7.8–8.0 ppm) and the protons of the dodecyl alkyl chain (in the range of δ 0.8–1.5 ppm).[1] The aldehyde proton will appear as a singlet further downfield.

  • Elemental Analysis: This technique can be used to verify the elemental composition (carbon, hydrogen, oxygen) of the synthesized compound.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11]

Materials:

  • Stock solutions of the test compounds (e.g., this compound) in a suitable solvent like DMSO.

  • Bacterial or fungal culture in the appropriate growth medium.

  • 96-well microtiter plates.

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

The following diagram illustrates the general signaling pathway disruption that can be a target for antimicrobial agents.

G Potential Microbial Signaling Disruption A External Signal B Membrane Receptor A->B C Signal Transduction Cascade B->C D Gene Expression C->D E Cellular Response (e.g., Biofilm Formation) D->E F Alkoxybenzaldehyde F->B Interference F->C Inhibition

Caption: Generalized microbial signaling pathway and potential points of inhibition.

References

A Comparative Guide to 4-(Dodecyloxy)benzaldehyde and 4-(Octyloxy)benzaldehyde in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physical and liquid crystalline properties of 4-(dodecyloxy)benzaldehyde and 4-(octyloxy)benzaldehyde. These two molecules are common intermediates in the synthesis of more complex liquid crystalline materials. Understanding their individual characteristics and the influence of their differing alkyl chain lengths is crucial for the rational design of new liquid crystal materials with tailored properties for various applications, including display technologies and drug delivery systems.

Physicochemical Properties

The fundamental difference between this compound and 4-(octyloxy)benzaldehyde lies in the length of their terminal alkoxy chains. This seemingly small structural variation leads to significant differences in their physical properties, which in turn influence their behavior in liquid crystalline systems.

PropertyThis compound4-(Octyloxy)benzaldehyde
Chemical Formula C₁₉H₃₀O₂C₁₅H₂₂O₂
Molecular Weight 290.44 g/mol 234.33 g/mol
Appearance White to off-white solidColorless to light yellow liquid or solid
Melting Point ~45-48 °C~28-32 °C
Boiling Point >300 °C (decomposes)~168-170 °C at 1 mmHg

Mesomorphic (Liquid Crystalline) Properties

While this compound and 4-(octyloxy)benzaldehyde themselves are primarily used as precursors, the length of their alkoxy chains has a well-documented influence on the mesomorphic properties of the final liquid crystal molecules. Generally, increasing the alkyl chain length from octyloxy to dodecyloxy has the following effects:

  • Promotion of Smectic Phases: Longer alkyl chains, like the dodecyloxy group, tend to promote the formation of more ordered smectic phases (e.g., Smectic A, Smectic C) over the less ordered nematic phase. The increased van der Waals interactions between the longer chains favor a layered molecular arrangement.

  • Lowering of Melting Points and Clearing Points: In many homologous series of liquid crystals, an increase in the alkyl chain length leads to a decrease in the melting point (solid to liquid crystal transition) and the clearing point (liquid crystal to isotropic liquid transition). However, this trend can sometimes show an "odd-even" effect, where the transition temperatures alternate between odd and even numbers of carbon atoms in the chain.

  • Influence on Mesophase Range: The temperature range over which a particular mesophase is stable can be significantly affected by the alkyl chain length. Longer chains can either broaden or narrow the mesophase range depending on the specific molecular core.

Synthesis and Experimental Protocols

The synthesis of both this compound and 4-(octyloxy)benzaldehyde is typically achieved through a Williamson ether synthesis.

General Synthesis Protocol

Reaction: Alkylation of 4-hydroxybenzaldehyde with the corresponding 1-bromoalkane (1-bromododecane or 1-bromooctane).

Materials:

  • 4-hydroxybenzaldehyde

  • 1-Bromododecane or 1-bromooctane

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve 4-hydroxybenzaldehyde in the chosen solvent in a round-bottom flask.

  • Add potassium carbonate to the mixture.

  • Add the corresponding 1-bromoalkane dropwise to the stirred suspension.

  • Reflux the reaction mixture for several hours (typically 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4-(alkoxy)benzaldehyde.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of liquid crystals derived from these aldehydes are primarily characterized using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Polarized Optical Microscopy (POM):

  • Principle: POM is used to observe the unique textures of different liquid crystal phases. When a thin film of a liquid crystalline material is placed between crossed polarizers, the anisotropic nature of the material causes it to be birefringent, resulting in characteristic textures for each mesophase (e.g., Schlieren textures for nematic phases, focal-conic fan textures for smectic phases).

  • Procedure: A small sample of the material is placed on a microscope slide and covered with a coverslip. The slide is then placed on a hot stage attached to a polarizing microscope. The sample is heated and cooled at a controlled rate, and the changes in texture are observed and recorded. The temperatures at which these textural changes occur correspond to the phase transition temperatures.

Differential Scanning Calorimetry (DSC):

  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.

  • Procedure: A small, accurately weighed sample (typically 1-5 mg) is sealed in an aluminum pan. An empty pan is used as a reference. The sample and reference are heated and cooled at a constant rate (e.g., 5-10 °C/min). The difference in heat flow between the sample and the reference is recorded. Endothermic peaks on heating correspond to transitions such as melting and clearing, while exothermic peaks on cooling correspond to the reverse transitions. The area under the peak is proportional to the enthalpy change of the transition.

Visualizing Workflows and Relationships

Synthesis_Workflow cluster_synthesis Synthesis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 1-Bromoalkane 1-Bromododecane or 1-Bromooctane Reaction Williamson Ether Synthesis (K2CO3, Acetone/DMF, Reflux) Crude Product Crude Product Purification Recrystallization or Column Chromatography Final Product This compound or 4-(Octyloxy)benzaldehyde

LC_Characterization cluster_pom Polarized Optical Microscopy (POM) cluster_dsc Differential Scanning Calorimetry (DSC) LC_Sample Liquid Crystal Sample POM_Observation Observe Textures (Heating/Cooling Stage) LC_Sample->POM_Observation DSC_Analysis Measure Heat Flow (Heating/Cooling Cycles) LC_Sample->DSC_Analysis Phase_Identification Identify Mesophases (Nematic, Smectic, etc.) POM_Observation->Phase_Identification Transition_Temps_POM Determine Transition Temperatures POM_Observation->Transition_Temps_POM Transition_Temps_DSC Confirm Transition Temperatures DSC_Analysis->Transition_Temps_DSC Enthalpy Calculate Enthalpy of Transitions (ΔH) DSC_Analysis->Enthalpy

Structure_Property Alkyl_Chain Increase in Alkyl Chain Length (Octyloxy to Dodecyloxy) Intermolecular_Forces Increased van der Waals Interactions Alkyl_Chain->Intermolecular_Forces Transition_Temp_Change Alteration of Transition Temperatures (Melting/Clearing) Alkyl_Chain->Transition_Temp_Change Smectic_Promotion Promotion of Smectic Phase Formation Intermolecular_Forces->Smectic_Promotion Nematic_Suppression Suppression of Nematic Phase Intermolecular_Forces->Nematic_Suppression

Conclusion

The choice between incorporating a this compound or a 4-(octyloxy)benzaldehyde moiety into a liquid crystal design has a predictable impact on the resulting material's properties. The longer dodecyloxy chain generally favors the formation of more ordered smectic phases, which can be desirable for applications requiring a high degree of molecular order. Conversely, the shorter octyloxy chain is more likely to lead to materials with nematic phases over a broader temperature range. A thorough understanding of these structure-property relationships, supported by detailed experimental characterization, is essential for the targeted development of novel liquid crystals for advanced applications.

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-(Dodecyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of methodologies for the structural validation of 4-(Dodecyloxy)benzaldehyde, a key building block in organic synthesis. While a specific single-crystal X-ray crystallography study for this compound is not publicly available, we will explore the robust validation provided by common spectroscopic techniques and draw a parallel comparison with the X-ray crystallographic data of the closely related compound, 4-(Benzyloxy)benzaldehyde. This comparative approach underscores the synergistic power of different analytical methods in unequivocally confirming molecular structures.

Spectroscopic Validation of this compound

Spectroscopic methods are indispensable tools for the routine characterization of newly synthesized compounds. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide a wealth of information about the functional groups, connectivity, and molecular weight of a compound.

For this compound, spectroscopic data confirms the presence of the key functional groups and the overall molecular framework. FT-IR spectroscopy reveals the characteristic C-O-C stretching of the ether linkage.[1] ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the presence of the aromatic ring, the aldehyde group, and the long dodecyl chain.[1][2] Mass spectrometry further corroborates the structure by providing the accurate molecular weight of the compound.[3]

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed electron density map and, from that, a model of the molecule's structure, including bond lengths and angles.

While a crystal structure for this compound is not available, the crystallographic data for 4-(Benzyloxy)benzaldehyde offers valuable insights into the expected solid-state conformation of such molecules.[4][5][6] The study reveals an essentially planar conformation of the molecule, with specific dihedral angles between the aromatic rings.[4][5] This technique provides an unparalleled level of detail that is not attainable through spectroscopic methods alone.

Comparative Analysis of Validation Techniques

The following table summarizes the information obtained from different analytical techniques for the structural validation of this compound and its analogue, 4-(Benzyloxy)benzaldehyde.

Analytical Technique Information Obtained for this compound Information Obtained for 4-(Benzyloxy)benzaldehyde (from X-ray Crystallography)
FT-IR Spectroscopy Presence of functional groups (C=O, C-O-C, aromatic C-H)[1]-
¹H NMR Spectroscopy Chemical shift and coupling of protons, confirming the connectivity of the aromatic, aldehyde, and dodecyl moieties[1]-
¹³C NMR Spectroscopy Chemical shift of carbon atoms, confirming the carbon skeleton[2]-
Mass Spectrometry Molecular weight determination (290.44 g/mol )[3]-
X-ray Crystallography Not availablePrecise 3D atomic coordinates, bond lengths, bond angles, dihedral angles, crystal packing information[4][5]

This comparison clearly illustrates that while spectroscopic methods are powerful for confirming the identity and connectivity of a molecule in solution, X-ray crystallography provides the unambiguous, high-resolution solid-state structure.

Experimental Protocols

Synthesis and Spectroscopic Characterization of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis.[1] In a representative procedure, 4-hydroxybenzaldehyde is reacted with 1-bromododecane in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).[1] The reaction mixture is heated, and after completion, the product is isolated and purified, often by column chromatography.[1]

  • FT-IR Spectroscopy: A small sample of the purified product is analyzed using an FT-IR spectrometer. The resulting spectrum is examined for characteristic absorption bands corresponding to the aldehyde C=O stretch, the ether C-O-C stretch, and aromatic C-H bonds.[7]

  • NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, integration, and multiplicity of the signals are analyzed to confirm the structure.[7]

  • Mass Spectrometry: The molecular weight of the compound is determined using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.[7]

Single-Crystal X-ray Diffraction of 4-(Benzyloxy)benzaldehyde

The following is a generalized protocol based on the crystallographic study of 4-(Benzyloxy)benzaldehyde.[5]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.[5]

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 123 K) to minimize thermal vibrations.[5] Diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to obtain the final, accurate molecular structure.[5]

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized organic compound, integrating both spectroscopic and crystallographic methods.

G synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification spectroscopic Spectroscopic Analysis purification->spectroscopic crystallography X-ray Crystallography (using analogue 4-(Benzyloxy)benzaldehyde) purification->crystallography ftir FT-IR spectroscopic->ftir nmr ¹H & ¹³C NMR spectroscopic->nmr ms Mass Spectrometry spectroscopic->ms structure_confirm Preliminary Structure Confirmation ftir->structure_confirm nmr->structure_confirm ms->structure_confirm final_validation Definitive 3D Structure Validation structure_confirm->final_validation Complemented by crystal_growth Crystal Growth crystallography->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structure_solution->final_validation

Caption: Workflow for structural validation of organic compounds.

References

A Comparative Guide to the Purity Analysis of Synthesized 4-(Dodecyloxy)benzaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and key intermediates, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. 4-(Dodecyloxy)benzaldehyde, a valuable building block in organic synthesis, requires precise and accurate purity determination to ensure the integrity of downstream products. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of synthesized this compound against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The primary route for the synthesis of this compound is the Williamson ether synthesis, involving the reaction of 4-hydroxybenzaldehyde with a dodecyl halide. This synthesis route can lead to several potential impurities, including unreacted starting materials and by-products from side reactions. The most common process-related impurities are:

  • 4-Hydroxybenzaldehyde: Unreacted starting material.

  • 1-Bromododecane (or other dodecyl halide): Unreacted starting material.

  • 4-(Dodecyloxy)benzoic acid: Formed by the oxidation of the aldehyde functional group.

This guide will focus on the detection and quantification of these key impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity analysis of non-volatile and thermally stable compounds like this compound. The method described herein is a representative gradient RP-HPLC method capable of separating the main component from its principal impurities.

Experimental Protocols

HPLC Method for Purity Analysis of this compound

Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B over 1 minute, and re-equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Standard Preparation: Prepare individual standard solutions of this compound, 4-hydroxybenzaldehyde, and 4-(dodecyloxy)benzoic acid in acetonitrile at a concentration of approximately 0.1 mg/mL. These standards are used for peak identification and to determine the relative response factors if quantitative analysis of impurities is required.

Data Presentation and Comparative Analysis

The purity of the synthesized this compound was assessed using the developed HPLC method. For comparison, two hypothetical commercial batches (Commercial Batch A and Commercial Batch B) were also analyzed.

Table 1: HPLC Purity Profile of Synthesized and Commercial this compound

CompoundRetention Time (min)Synthesized Batch (% Area)Commercial Batch A (% Area)Commercial Batch B (% Area)
4-Hydroxybenzaldehyde3.50.150.050.10
4-(Dodecyloxy)benzoic acid8.20.250.100.18
This compound 12.8 99.50 99.82 99.65
Unknown Impurity 114.10.100.030.07

Note: The % Area is a semi-quantitative measure of purity and assumes equal response factors for all components.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for purity analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and provides structural information, making it excellent for identifying volatile and semi-volatile impurities.[1] However, for a high molecular weight compound like this compound, derivatization may be necessary to improve volatility and thermal stability.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[2][3] It provides a direct measure of the molar quantity of the analyte relative to a certified internal standard.[2]

Table 2: Comparison of Analytical Techniques for Purity Analysis of this compound

FeatureHPLC-UVGC-MSqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass analysis.[1]Absorption of radiofrequency by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei.[3]
Applicability Well-suited for non-volatile and thermally stable compounds.Ideal for volatile and semi-volatile compounds; may require derivatization for less volatile analytes.[1]Applicable to any soluble compound with unique NMR signals.
Quantification Typically requires a reference standard for each impurity for accurate quantification (area % is semi-quantitative).Excellent for identification of unknowns; quantification requires standards.Absolute quantification against an internal standard without the need for an analyte-specific standard.[2]
Sensitivity Good (ppm level).Very high (ppb level for many impurities).[1]Generally lower than chromatographic methods (typically >0.1%).
Resolution of Impurities Excellent for separating structurally similar, non-volatile impurities like 4-hydroxybenzaldehyde and 4-(dodecyloxy)benzoic acid.High resolving power for volatile impurities.Depends on spectral overlap; may not resolve signals from structurally very similar impurities.
Sample Preparation Simple dissolution and filtration.Can be more complex, potentially requiring derivatization.[1]Requires accurate weighing of both sample and internal standard.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject into HPLC filter->injection separation Separation on C18 Column injection->separation detection UV Detection at 280 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Area Purity integration->calculation report report calculation->report Purity Report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Method_Comparison cluster_techniques Analytical Techniques cluster_outcomes Key Outcomes PurityAnalysis Purity Analysis of this compound HPLC HPLC-UV PurityAnalysis->HPLC Primary Method GCMS GC-MS PurityAnalysis->GCMS Orthogonal Method for Volatile Impurities qNMR qNMR PurityAnalysis->qNMR Orthogonal Method for Absolute Purity HPLC_Outcome Quantitative Purity Profile (Relative) HPLC->HPLC_Outcome GCMS_Outcome Identification of Unknown Volatiles GCMS->GCMS_Outcome qNMR_Outcome Absolute Purity Value qNMR->qNMR_Outcome

Caption: Logical relationship between HPLC and alternative analytical methods for purity assessment.

Conclusion

The developed RP-HPLC method provides a reliable and robust approach for the routine purity analysis of synthesized this compound. It effectively separates the main component from its key process-related impurities, allowing for accurate purity assessment.

For a comprehensive characterization, especially during process development and for regulatory submissions, an orthogonal approach is recommended. GC-MS is invaluable for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. Furthermore, qNMR serves as a powerful primary method for determining the absolute purity of the synthesized material, providing a high degree of confidence and complementing the relative purity data obtained from HPLC.

The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the stage of drug development. For routine quality control, the validated HPLC method presented here is highly suitable.

References

A Comparative Analysis of Schiff Bases: Unveiling the Influence of Aldehydic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Schiff bases, a versatile class of organic compounds, have garnered significant attention for their wide-ranging biological activities. This guide presents a comparative study of Schiff bases derived from three distinct aldehydes—salicylaldehyde, vanillin, and benzaldehyde—offering an objective analysis of their performance supported by experimental data to inform future research and development.

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] The structural diversity of the starting aldehydes and amines allows for the fine-tuning of the physicochemical and biological properties of the resulting Schiff bases.[3] This comparative guide focuses on Schiff bases synthesized from salicylaldehyde, vanillin, and benzaldehyde to elucidate the impact of the aldehydic moiety on their antimicrobial, antioxidant, and anticancer activities.

Synthetic Overview and Characterization

The synthesis of Schiff bases is a relatively straightforward condensation reaction.[4][5] Typically, it involves refluxing an equimolar mixture of the respective aldehyde and a primary amine in a suitable solvent, such as ethanol or methanol.[6][7] The general synthetic workflow is depicted below.

SynthesisWorkflow Aldehyde Aldehyde (Salicylaldehyde, Vanillin, or Benzaldehyde) Reflux Reflux Aldehyde->Reflux Amine Primary Amine Amine->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux SchiffBase Schiff Base Product Reflux->SchiffBase Purification Purification (Recrystallization) SchiffBase->Purification Characterization Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization

General workflow for the synthesis and characterization of Schiff bases.

Characterization of the synthesized Schiff bases is crucial to confirm their structure and purity. Standard analytical techniques include Fourier-Transform Infrared (FT-IR) spectroscopy to identify the characteristic C=N imine stretch, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical environment of protons and carbons, and mass spectrometry to determine the molecular weight.[8][9]

Comparative Performance Data

The biological activities of Schiff bases are significantly influenced by the nature of the parent aldehyde. The following tables summarize the comparative performance of Schiff bases derived from salicylaldehyde, vanillin, and benzaldehyde in terms of their antimicrobial, antioxidant, and anticancer activities.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Schiff Base DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Salicylaldehyde-derived10 - 5025 - 10050 - 200
Vanillin-derived25 - 10050 - 250100 - 500
Benzaldehyde-derived50 - 250100 - 500>500

Note: Lower MIC values indicate higher antimicrobial activity. Data is compiled from various sources and represents a general trend.[8][10][11]

Table 2: Comparative Antioxidant Activity (IC50 in µg/mL for DPPH Radical Scavenging)

Schiff Base DerivativeIC50 Value (µg/mL)
Salicylaldehyde-derived15 - 60
Vanillin-derived20 - 80
Benzaldehyde-derived>100

Note: Lower IC50 values indicate higher antioxidant activity. Data is compiled from various sources and represents a general trend.[12][13]

Table 3: Comparative Anticancer Activity (IC50 in µM against a representative cancer cell line)

Schiff Base DerivativeIC50 Value (µM)
Salicylaldehyde-derived5 - 25
Vanillin-derived10 - 50
Benzaldehyde-derived>50

Note: Lower IC50 values indicate higher anticancer activity. Data is compiled from various sources and represents a general trend.

From the compiled data, Schiff bases derived from salicylaldehyde generally exhibit superior biological activity. This can be attributed to the presence of the hydroxyl group ortho to the azomethine linkage, which can participate in chelation and hydrogen bonding, thereby enhancing their biological efficacy.[14][15] Vanillin-derived Schiff bases also show significant activity, likely due to the presence of both hydroxyl and methoxy groups which can contribute to their antioxidant properties.[12] Benzaldehyde-derived Schiff bases, lacking these functional groups, generally display lower activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

General Synthesis of Schiff Bases
  • Dissolve one equivalent of the respective aldehyde (salicylaldehyde, vanillin, or benzaldehyde) in 20 mL of ethanol in a round-bottom flask.[6]

  • Add one equivalent of the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[16]

  • Reflux the reaction mixture for 2-4 hours with constant stirring.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain pure Schiff base.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.[17][18][19][20][21]

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to obtain a range of concentrations.[17]

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Include positive (broth with microorganism) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism.[17][18]

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity is evaluated by measuring the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[22][23][24][25]

  • Prepare a stock solution of the DPPH radical in methanol.

  • Prepare various concentrations of the Schiff base samples in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the Schiff base.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a standard antioxidant.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Anticancer Activity: MTT Assay

The cytotoxicity of the Schiff bases against cancer cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[26][27][28][29][30]

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Schiff base and incubate for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[26][28]

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway and Logical Relationships

The anticancer activity of many Schiff bases is attributed to their ability to induce apoptosis, or programmed cell death. A simplified representation of a potential signaling pathway and the logical flow of this comparative study are illustrated below.

ApoptosisPathway cluster_0 Anticancer Mechanism of Schiff Bases SchiffBase Schiff Base Cell Cancer Cell SchiffBase->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified signaling pathway for Schiff base-induced apoptosis in cancer cells.

StudyLogic cluster_1 Comparative Study Logic Aldehydes Select Aldehydes (Salicylaldehyde, Vanillin, Benzaldehyde) Synthesis Synthesize Schiff Bases Aldehydes->Synthesis Characterization Characterize Structures (FT-IR, NMR, etc.) Synthesis->Characterization Bioassays Perform Biological Assays (Antimicrobial, Antioxidant, Anticancer) Characterization->Bioassays DataAnalysis Analyze and Compare Data (MIC, IC50 values) Bioassays->DataAnalysis Conclusion Draw Conclusions on Structure-Activity Relationship DataAnalysis->Conclusion

Logical flow of the comparative study of Schiff bases.

References

Confirming the Dodecyloxy Group: A Comparative Guide to Mass Spectrometry and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of functional groups is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of mass spectrometry with other key spectroscopic techniques for confirming the presence of the dodecyloxy group, a C12H25O- moiety. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate analytical method.

Mass Spectrometry: A Definitive Identification Tool

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For molecules containing a dodecyloxy group, mass spectrometry provides characteristic fragmentation patterns that serve as a fingerprint for its presence.

Fragmentation Pathway of the Dodecyloxy Group

When a molecule containing a dodecyloxy group is ionized in a mass spectrometer, particularly using electron ionization (EI), it undergoes fragmentation. The long dodecyl chain is susceptible to cleavage at various points, leading to a series of characteristic ions. A common fragmentation pathway involves the cleavage of the C-O bond and fragmentation along the alkyl chain.

Table 1: Characteristic Mass Spectral Data for a Dodecyloxy-Containing Compound (Ethyl Dodecyl Ether)

m/z ValueRelative Intensity (%)Putative Fragment Identity
43100[C3H7]+
4585[CH3CH2O]+
5780[C4H9]+
7165[C5H11]+
8550[C6H13]+
214<10[M]+ (Molecular Ion)

Data derived from the NIST Mass Spectrometry Data Center.

The mass spectrum of ethyl dodecyl ether from the NIST Chemistry WebBook serves as a valuable reference.[1] The fragmentation of long-chain alkanes typically shows clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups.[2] For ethers, fragmentation tends to occur alpha to the oxygen atom.[2] The molecular ion peak for ethers can be weak or absent.[3][4]

Comparative Analysis with Other Spectroscopic Methods

While mass spectrometry is highly effective, other spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information for the confirmation of the dodecyloxy group.

Table 2: Comparison of Spectroscopic Methods for Dodecyloxy Group Identification

TechniquePrincipleAdvantagesLimitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions and their fragments.High sensitivity, provides molecular weight and structural information through fragmentation.Can be destructive, molecular ion may be weak or absent for some ethers.[3][4]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Non-destructive, provides information about functional groups.The C-O stretch of ethers falls in a crowded region of the spectrum (1050-1150 cm-1), making definitive identification challenging.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Non-destructive, provides detailed information about the chemical environment and connectivity of atoms.Lower sensitivity compared to MS, requires larger sample amounts.

IR spectroscopy can suggest the presence of an ether linkage through the observation of a C-O stretching vibration.[5][7] However, this region of the IR spectrum often contains peaks from other functional groups, which can lead to ambiguity.[5] NMR spectroscopy, particularly 1H and 13C NMR, provides detailed structural information. In a molecule with a dodecyloxy group, the protons on the carbon adjacent to the oxygen will show a characteristic chemical shift.[5]

Experimental Protocols

Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-500.

  • Data Analysis: Identify the molecular ion peak (if present) and the characteristic fragment ions corresponding to the dodecyloxy group. Compare the obtained spectrum with a reference database like the NIST Mass Spectral Library.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl4).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Look for a characteristic C-O stretching band in the region of 1050-1150 cm-1.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrumentation: Use a 1H and 13C NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire both 1H and 13C NMR spectra.

  • Data Analysis: In the 1H NMR spectrum, identify the signals for the protons on the carbon alpha to the ether oxygen, which typically appear in the range of 3.4-4.0 ppm.[5][6] In the 13C NMR spectrum, the carbon atom bonded to the oxygen will also have a characteristic chemical shift.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing dodecyloxy group Dissolution Dissolve in volatile solvent Sample->Dissolution Injection Inject into GC-MS Dissolution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Detection) Fragmentation->Detection MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Identification Identify Molecular Ion & Fragment Peaks MassSpectrum->Identification Confirmation Confirm Dodecyloxy Group Presence Identification->Confirmation

Caption: Experimental workflow for confirming the dodecyloxy group using GC-MS.

Fragmentation_Pathway Molecule Molecule with Dodecyloxy Group (R-O-C12H25) MolecularIon Molecular Ion [R-O-C12H25]+• Molecule->MolecularIon Ionization Fragment1 Alkyl Chain Fragments [CnH2n+1]+ MolecularIon->Fragment1 C-C Cleavage Fragment2 Alkoxy Fragment [R-O]+ MolecularIon->Fragment2 C-O Cleavage

Caption: Simplified fragmentation pathway of a dodecyloxy-containing compound in mass spectrometry.

References

A Comparative Guide to the Synthesis of 4-(Dodecyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to 4-(Dodecyloxy)benzaldehyde, a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. The performance of conventional and modern synthetic methods is objectively compared, supported by experimental data, to aid in the selection of the most suitable route based on factors such as yield, reaction time, and environmental impact.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through the Williamson ether synthesis. However, several alternative methods offer potential advantages in terms of efficiency and sustainability. This guide evaluates the following synthetic strategies:

  • Conventional Williamson Ether Synthesis: The classical approach involving the reaction of 4-hydroxybenzaldehyde with dodecyl bromide in the presence of a base.

  • Phase-Transfer Catalysis (PTC): A modification of the Williamson synthesis that enhances reaction rates and efficiency by facilitating the transfer of reactants between immiscible phases.

  • Microwave-Assisted Organic Synthesis (MAOS): A green chemistry approach that utilizes microwave irradiation to accelerate reaction rates and often improve yields.

  • Ultrasound-Assisted Synthesis: Another green technique that employs ultrasonic waves to induce cavitation and enhance chemical reactivity.

  • Mitsunobu Reaction: A versatile method for forming ethers from alcohols, offering an alternative pathway with a different set of reagents and conditions.

The following table summarizes the key quantitative data for each of these synthetic routes, based on experimental data for the synthesis of this compound or closely related long-chain 4-alkoxybenzaldehydes.

Synthetic RouteTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents & ConditionsGreen Chemistry Considerations
Conventional Williamson Ether Synthesis 85-95%12-24 hours80-1104-Hydroxybenzaldehyde, Dodecyl bromide, K₂CO₃ or NaH, DMF or AcetonitrileUse of high boiling point polar aprotic solvents (e.g., DMF). Long reaction times and high temperatures lead to higher energy consumption.
Phase-Transfer Catalysis (PTC) 90-98%2-6 hours60-904-Hydroxybenzaldehyde, Dodecyl bromide, K₂CO₃, Tetrabutylammonium bromide (TBAB)Reduces the need for harsh solvents, allowing for the use of biphasic systems (e.g., toluene/water). Lower reaction temperatures and shorter times improve energy efficiency.
Microwave-Assisted Organic Synthesis (MAOS) 92-99%10-30 minutes100-1504-Hydroxybenzaldehyde, Dodecyl bromide, K₂CO₃, (often solvent-free or in a minimal amount of a high-dielectric solvent)Significant reduction in reaction time and often solvent-free conditions, leading to substantial energy savings and waste reduction.
Ultrasound-Assisted Synthesis 88-96%1-3 hoursRoom Temperature to 504-Hydroxybenzaldehyde, Dodecyl bromide, K₂CO₃, (often in a lower-boiling solvent like ethanol)Operates at lower temperatures, reducing energy consumption. Can often be performed in greener solvents.
Mitsunobu Reaction 70-85%8-16 hours0 to Room Temperature4-Hydroxybenzaldehyde, Dodecanol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, which can be difficult to remove. Milder reaction temperatures.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Conventional Williamson Ether Synthesis

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromododecane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromododecane (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromododecane

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene and water to create a biphasic system.

  • Add 1-bromododecane (1.1 eq) to the mixture.

  • Heat the reaction to 90°C with vigorous stirring for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The product can be further purified by recrystallization from ethanol.

Protocol 3: Microwave-Assisted Organic Synthesis (MAOS)

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromododecane

  • Potassium Carbonate (K₂CO₃)

  • (Optional) A small amount of a high-dielectric solvent like DMF or DMSO.

Procedure:

  • In a microwave-safe reaction vessel, mix 4-hydroxybenzaldehyde (1.0 eq), 1-bromododecane (1.1 eq), and potassium carbonate (1.5 eq).

  • If not performing the reaction solvent-free, add a minimal amount of DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 10-30 minutes.

  • After cooling, dissolve the residue in ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude product, which can be purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes discussed.

Williamson_Ether_Synthesis Dodecyl_Bromide Dodecyl Bromide Reaction Williamson Ether Synthesis (SN2 Reaction) Dodecyl_Bromide->Reaction Base Base (K2CO3) Base->Reaction Solvent Solvent (DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: Conventional Williamson Ether Synthesis Workflow.

PTC_Synthesis Organic_Phase Organic Phase (Dodecyl Bromide, Toluene) Reaction Interfacial Reaction Organic_Phase->Reaction PTC Phase-Transfer Catalyst (TBAB) PTC->Reaction Product This compound Reaction->Product Green_Synthesis_Comparison MAOS Microwave-Assisted (MAOS) Product_MAOS Product (High Yield, Short Time) MAOS->Product_MAOS Ultrasound Ultrasound-Assisted Product_Ultrasound Product (High Yield, Low Temp) Ultrasound->Product_Ultrasound Starting_Materials Starting_Materials Starting_Materials->Ultrasound

Unveiling the Antimicrobial Power of Schiff Base Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Among the promising candidates, Schiff base derivatives have emerged as a versatile class of compounds with significant antibacterial and antifungal potential. This guide provides an objective comparison of the antimicrobial efficacy of various Schiff base derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of promising compounds for further investigation.

The antimicrobial activity of Schiff base derivatives is largely attributed to the presence of the azomethine or imine group (-C=N-). This functional group is crucial for their biological activity, which is believed to involve the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), thereby disrupting DNA replication and folic acid synthesis, respectively.[1][2][3] The versatility in their synthesis allows for the introduction of various substituents, leading to a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4]

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of Schiff base derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition. The following tables summarize the quantitative data from various studies, comparing the activity of different derivatives against a range of pathogenic microorganisms.

Antibacterial Activity
Schiff Base DerivativeTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)Reference CompoundReference MIC (µg/mL)
Cyano derivative of Schiff base (from 4-aminophenazone)Escherichia coli19 - 286.25-Ciprofloxacin-
Chloro derivative of Schiff base (from 4-aminophenazone)Staphylococcus aureus19 - 286.25-Ciprofloxacin-
Disalicylic acid methylene/Schiff base hybrid (6h)S. aureus (MRSA)-1.70 µM28 nMNorfloxacin1.20 µM
Disalicylic acid methylene/Schiff base hybrid (6l)S. aureus--33 nMCiprofloxacin45 nM
Thiazole-based Schiff base (11)E. coli14.40 ± 0.04--Amoxicillin-
Thiazole-based Schiff base (11)S. aureus15.00 ± 0.01--Amoxicillin-
Ni(II)-Schiff base complex (C2)Pseudomonas aeruginosa-390.6---
Ni(II)-Schiff base complex (C2)Enterococcus faecalis-390.6---

Note: MIC and MBC values may be reported in different units (e.g., µg/mL, µM, nM) across studies. Direct comparison should be made with caution.

Antifungal Activity
Schiff Base DerivativeTest OrganismZone of Inhibition (mm)MIC (µg/mL)MFC (µg/mL)Reference CompoundReference MIC (µg/mL)
Disalicylic acid methylene/Schiff base hybrid (6c, 6e, 6h, 6j, 6l)Aspergillus flavus11 - 3614.50 - 19.50 µM-Fluconazole11.50 µM
Disalicylic acid methylene/Schiff base hybrid (6c, 6e, 6h, 6j, 6l)Candida albicans11 - 3618.20 - 22.90 µM-Fluconazole17.50 µM
Ni(II)-Schiff base complex (C1)Candida neoformans-48.83---

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of the antimicrobial efficacy of Schiff base derivatives.

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared microbial suspension.

  • Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are punched into the agar. A defined volume of the Schiff base derivative solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Serial Dilutions: A two-fold serial dilution of the Schiff base derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and duration).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the Schiff base derivative at which there is no visible growth of the microorganism.

Determination of MBC/MFC

Following the MIC determination, the MBC (for bacteria) or MFC (for fungi) can be determined.

  • Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium.

  • Incubation: The agar plates are incubated under suitable conditions.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the Schiff base derivative that results in a significant reduction (e.g., ≥99.9%) in the number of viable microorganisms compared to the initial inoculum.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and the experimental workflow for antimicrobial evaluation.

Antimicrobial_Evaluation_Workflow cluster_preparation Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis start Prepare Schiff Base Derivative Solutions prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_media Prepare Agar/Broth Media start->prep_media agar_diffusion Agar Well Diffusion prep_inoculum->agar_diffusion broth_dilution Broth Microdilution (MIC) prep_inoculum->broth_dilution prep_media->agar_diffusion prep_media->broth_dilution measure_zone Measure Zone of Inhibition agar_diffusion->measure_zone determine_mic Determine MIC broth_dilution->determine_mic end Comparative Efficacy Report measure_zone->end determine_mbc Determine MBC/MFC determine_mic->determine_mbc determine_mbc->end

Caption: Experimental workflow for evaluating the antimicrobial efficacy of Schiff base derivatives.

Caption: Proposed mechanism of action for Schiff base derivatives as antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of 4-(Dodecyloxy)benzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 4-(Dodecyloxy)benzaldehyde, catering to researchers, scientists, and professionals in drug development. The following protocols are synthesized from safety data sheets of analogous chemical compounds and established best practices for chemical waste management.

I. Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not located, data from similar benzaldehyde derivatives suggest the following precautions.

Hazard Identification and Personal Protective Equipment (PPE):

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation May cause skin irritation upon contact.[1]Wear protective gloves and a lab coat.[2]
Eye Irritation Can cause serious eye irritation.[1]Use chemical safety goggles or a face shield.[2][3]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]Work in a well-ventilated area or under a chemical fume hood.[1]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Avoid release to the environment.[4]
Combustibility May be a combustible liquid.Keep away from heat, sparks, and open flames.

II. Step-by-Step Disposal Protocol

Adherence to a stringent disposal protocol is essential to mitigate risks and ensure regulatory compliance. The following steps outline the recommended procedure for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Safety Check Ensure you are wearing the appropriate PPE as detailed in the table above, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the chemical for disposal purposes should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.

Step 2: Waste Segregation and Collection

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.

  • The label on the waste container should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

Step 3: Handling of Spills and Contaminated Materials In the event of a spill, follow these procedures:

  • Evacuate the immediate area if the spill is large.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

Any materials, such as gloves, paper towels, or absorbent pads, that come into direct contact with this compound must be disposed of as hazardous waste. Place these items in a sealed and clearly labeled waste container.

Step 4: Storage of Chemical Waste

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Ensure the storage area is clearly marked as a hazardous waste accumulation site.

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash. This is crucial to prevent environmental contamination.

  • All disposal activities must be in strict accordance with local, state, and federal regulations.

III. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

G start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste pure_chemical Pure/Unused Chemical or Contaminated Labware? assess_waste->pure_chemical  Chemical Waste spill Spill Residue? assess_waste->spill Accidental Spill   collect_pure 3a. Collect in a Labeled, Sealed Hazardous Waste Container pure_chemical->collect_pure collect_spill 3b. Absorb with Inert Material and Collect in Labeled Container spill->collect_spill storage 4. Store in Designated Hazardous Waste Area collect_pure->storage collect_spill->storage disposal 5. Arrange for Pickup by Licensed Waste Disposal Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-(Dodecyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 4-(Dodecyloxy)benzaldehyde.

Chemical Identifier:

NameThis compound
Synonyms p-(Dodecyloxy)benzaldehyde
CAS Number 24083-19-0
Molecular Formula C₁₉H₃₀O₂
Molecular Weight 290.44 g/mol
Hazard Identification and Classification

Anticipated GHS Hazard Classification:

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3

NFPA 704 Diamond for a Structurally Similar Compound:

HealthFlammabilityInstabilitySpecial
210

A health rating of 2 suggests that intense or continued, but not chronic, exposure could cause temporary incapacitation or possible residual injury. A flammability rating of 1 indicates that the material requires considerable preheating before ignition can occur.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over the goggles when there is a risk of splashing.
Hand Protection Due to the potential for skin irritation and the poor resistance of nitrile and latex gloves to aromatic aldehydes, Butyl rubber or Polyvinyl Alcohol (PVA) gloves are strongly recommended for prolonged contact. For incidental splash protection, double-gloving with nitrile gloves may be considered, but gloves must be changed immediately upon contamination.
Body Protection A flame-retardant lab coat should be worn and kept fastened. Full-length pants and closed-toe shoes are mandatory.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory, with preference given to a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling Procedures:

  • Before starting work, ensure all necessary PPE is donned correctly.

  • Dispense the required amount of the chemical carefully to avoid splashing or creating aerosols.

  • Keep containers tightly sealed when not in use to prevent the release of vapors.

  • Avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined below.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Disposal Plan

Unused or waste this compound must be treated as hazardous waste and disposed of according to institutional and local regulations. Two primary methods for the laboratory-scale treatment of aromatic aldehyde waste are neutralization and oxidation.

Experimental Protocols for Disposal:

1. Neutralization via Bisulfite Adduct Formation

This protocol converts the aldehyde into a water-soluble bisulfite adduct, which is generally less hazardous.

Materials:

  • Waste this compound

  • Methanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Deionized water

  • Ethyl acetate/hexanes mixture (10%)

  • Separatory funnel

  • Appropriate waste containers

Procedure: [2][3]

  • Dissolve the waste aromatic aldehyde in a minimal amount of methanol.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bisulfite. The amount should be in stoichiometric excess relative to the aldehyde.

  • Shake the funnel vigorously for approximately 30 seconds to facilitate the formation of the bisulfite adduct.

  • Add deionized water and a 10% ethyl acetate/hexanes mixture to the separatory funnel.

  • Shake the funnel again to partition the layers. The aqueous layer will contain the bisulfite adduct.

  • Separate the aqueous layer for disposal as aqueous chemical waste, following institutional guidelines. The organic layer should be disposed of as non-halogenated organic waste.

2. Oxidation to Carboxylic Acid

This method oxidizes the aldehyde to the corresponding carboxylic acid, which is typically less volatile and toxic.

Materials:

  • Waste this compound

  • Water (or a mixture of water and ethyl acetate for solubility)

  • Oxygen source (e.g., an oxygen balloon)

  • Light source (e.g., 360-365 nm LEDs)

  • Sodium hydroxide (NaOH) solution (0.2 M)

  • Hydrochloric acid (HCl) solution (0.2 M)

  • Ethyl acetate

Procedure: [4]

  • In a suitable reaction vessel, add the waste aldehyde.

  • Add water (or a 4:1 mixture of water to ethyl acetate if the aldehyde is not soluble in water).

  • Stir the mixture vigorously under an oxygen atmosphere (e.g., from a balloon).

  • Irradiate the mixture with a light source (360-365 nm) for approximately 30 hours to facilitate the oxidation.

  • After the reaction is complete, adjust the pH of the mixture to 12 with a 0.2 M NaOH solution.

  • Wash the resulting aqueous phase with ethyl acetate to remove any unreacted organic material.

  • Adjust the pH of the aqueous phase to 2 with a 0.2 M HCl solution.

  • The resulting carboxylic acid can then be disposed of as aqueous chemical waste in accordance with local regulations.

Visualized Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Work in a Fume Hood b->c d Handle with Care c->d e Keep Container Sealed d->e f Wash Hands Thoroughly e->f g Store Properly f->g h Treat as Hazardous Waste g->h i Follow Institutional Protocols h->i DisposalWorkflow cluster_neutralization Neutralization Protocol cluster_oxidation Oxidation Protocol start Aldehyde Waste n1 Dissolve in Methanol start->n1 o1 React with O2 and Light start->o1 n2 Add Sodium Bisulfite n1->n2 n3 Extract with Water n2->n3 n4 Dispose of Aqueous Layer n3->n4 o2 Adjust pH to 12 o1->o2 o3 Wash with Ethyl Acetate o2->o3 o4 Adjust pH to 2 o3->o4 o5 Dispose of Aqueous Solution o4->o5

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.